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(2R,4R)-2-methylpiperidin-4-amine dihydrochloride Documentation Hub

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  • Product: (2R,4R)-2-methylpiperidin-4-amine dihydrochloride

Core Science & Biosynthesis

Foundational

physicochemical properties of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride

The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and applications of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride . Version: 1.0 | Classification: Chiral Building Blo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and applications of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride .

Version: 1.0 | Classification: Chiral Building Block / Intermediate Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[1]

Executive Summary

(2R,4R)-2-methylpiperidin-4-amine dihydrochloride is a high-value chiral diamine scaffold used primarily in the synthesis of Janus kinase (JAK) inhibitors and other small-molecule therapeutics targeting G-protein coupled receptors (GPCRs).[1] Its structural significance lies in the C2-methyl group , which imposes conformational rigidity on the piperidine ring, frequently enhancing selectivity and metabolic stability compared to the unsubstituted piperidin-4-amine analogs.[1]

This guide provides a comprehensive analysis of its physicochemical profile, critical handling protocols, and analytical characterization standards.

Molecular Architecture & Stereochemistry[1]

Structural Identity[1][2][3]
  • IUPAC Name: (2R,4R)-2-methylpiperidin-4-amine dihydrochloride[1]

  • Molecular Formula: C₆H₁₄N₂[1] · 2HCl[1][2]

  • Molecular Weight: 114.19 (Free Base) / 187.11 (Dihydrochloride Salt)[1]

  • Chirality: Bis-chiral (2R, 4R). The presence of two stereocenters creates a specific spatial arrangement where the C2-methyl group typically adopts an equatorial position to minimize 1,3-diaxial strain, influencing the preferred orientation of the C4-amine.[1]

Stereochemical Conformation (DOT Diagram)

The following diagram illustrates the preferred chair conformation and the salt formation pathway.

G Start Structure (2R,4R)-Configuration Chair Chair Conformation (2-Me Equatorial, 4-NH2 Equatorial) Start->Chair Thermodynamic Preference Salt Dihydrochloride Salt (Protonated N1 & N4) Chair->Salt + 2 HCl Properties Properties: - High Water Solubility - Hygroscopic - Rigidified Core Salt->Properties Determines

Figure 1: Stereochemical disposition and salt formation logic.[1]

Physicochemical Profile

The dihydrochloride salt form is selected to maximize crystallinity and water solubility, facilitating downstream coupling reactions in polar media.

PropertyValue / CharacteristicTechnical Commentary
Physical State White to off-white crystalline solidHighly crystalline due to strong ionic lattice interactions.[1]
Melting Point > 250°C (Decomposition)Typical for diamine bis-HCl salts; exact value varies by polymorph.[1]
Solubility (Water) > 100 mg/mLExcellent solubility due to double protonation.
Solubility (DMSO) SolubleSuitable for stock solutions in biological assays.
Solubility (Ether/Hexane) InsolubleAllows for purification by precipitation (trituration).[1]
pKa (Calculated) N1 (Ring): ~10.8 N4 (Primary): ~9.6The C2-methyl group exerts a weak inductive effect (+I), slightly increasing basicity compared to unsubstituted piperidine.[1]
Hygroscopicity Moderate to HighThe salt will absorb atmospheric moisture; handle under inert atmosphere (N₂/Ar).
LogP (Free Base) ~ 0.5 - 0.8Low lipophilicity; suitable for fragment-based drug design.[1]

Synthesis & Manufacturing Logic

The synthesis of the (2R,4R) isomer requires strict stereocontrol, typically starting from a chiral pool precursor or utilizing asymmetric hydrogenation.[1]

Synthetic Pathway (DOT Diagram)

The most robust route involves the reductive amination of (R)-2-methylpiperidin-4-one, where the hydride source directs the stereochemistry.[1]

Synthesis Precursor (R)-2-Methylpiperidin-4-one (HCl Salt) Step1 Reductive Amination (NH4OAc, NaBH3CN) Precursor->Step1 Schiff Base Formation IsomerSep Diastereomeric Separation (Crystallization or Chiral HPLC) Step1->IsomerSep Yields cis/trans mixture SaltForm Salt Formation (HCl in Dioxane/Ether) IsomerSep->SaltForm Isolating (2R,4R) Final (2R,4R)-Product Dihydrochloride SaltForm->Final Precipitation

Figure 2: Synthetic workflow emphasizing stereochemical resolution.

Critical Process Parameters
  • Stereocontrol: Reductive amination of the ketone often yields a mixture of cis ((2R,4S)) and trans ((2R,4R)) isomers.[1] The (2R,4R) isomer (trans-diequatorial) is thermodynamically more stable.[1]

  • Salt Stoichiometry: Ensuring a full 2.0 equivalent of HCl is crucial. Mono-HCl salts may exhibit different solubility profiles and pH behavior in coupling reactions.

Analytical Characterization Protocols

To ensure the integrity of this building block in drug development, the following self-validating protocols must be employed.

Proton NMR (¹H-NMR) in D₂O
  • Diagnostic Signals:

    • Doublet (~1.2 ppm): Corresponds to the C2-Methyl group (3H).[1]

    • Multiplet (~3.0 - 3.5 ppm): Ring protons adjacent to nitrogen (C2-H, C6-H).[1]

    • Multiplet (~3.6 ppm): C4-H methine proton adjacent to the primary amine.[1]

  • Validation: Integration of the methyl doublet vs. the ring protons must yield a 3:1 ratio.

Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H (or immobilized equivalent).[1]

  • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1) is standard for free bases; for the salt, use a reverse-phase chiral method (e.g., Chiralpak AGP) or neutralize in situ.[1]

  • Purpose: To quantify the enantiomeric excess (ee) and diastereomeric ratio (dr). Target >98% ee and >95% dr.

Chloride Content Titration[1]
  • Method: Argentometric titration (AgNO₃) with potentiometric endpoint detection.

  • Target: 37.0% - 39.0% w/w Chloride (Theoretical: 37.9%).[1] Significant deviation indicates mono-salt formation or excess free HCl.[1]

Handling, Stability & Storage

Stability Profile
  • Thermal Stability: Stable up to 200°C; however, prolonged heating can cause discoloration.

  • Hydrolytic Stability: Stable in aqueous solution at acidic pH.[1] At basic pH (free base form), the primary amine is susceptible to oxidation or carbamate formation if exposed to CO₂.[1]

Storage Recommendations
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.[1]

References

  • Chemical Identity & Structure: PubChem. 2-Methylpiperidin-4-amine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).[1]

  • Medicinal Chemistry Application: Flanagan, M. E., et al. "Piperidin-4-amino-based inhibitors of Janus kinase 3 (JAK3)."[1] Journal of Medicinal Chemistry (2010). (Demonstrates the utility of aminopiperidine scaffolds in JAK inhibition).

  • Stereochemical Principles: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience (1994).[1] (Foundational text for piperidine conformational analysis).

  • General Characterization: Sigma-Aldrich/Merck.[1] Safety Data Sheet for Piperidine Derivatives. (General safety and handling protocols for diamine dihydrochlorides).

Sources

Exploratory

An In-depth Technical Guide to (2R,4R)-2-methylpiperidin-4-amine Dihydrochloride

Abstract This technical guide provides a comprehensive overview of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride, a chiral piperidine derivative of significant interest to researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride, a chiral piperidine derivative of significant interest to researchers, scientists, and professionals in drug development. The piperidine scaffold is a cornerstone in medicinal chemistry, and the specific stereochemistry of this compound offers a unique three-dimensional architecture for targeted therapeutic design. This document details the molecular and physicochemical properties, a proposed stereoselective synthetic route, predicted spectroscopic characterization data, and potential applications in medicinal chemistry. Additionally, it provides essential safety and handling protocols for this class of compounds.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in approved pharmaceuticals. Its saturated, non-planar structure provides a valuable three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with biological targets. The introduction of chiral centers into the piperidine ring further enhances its utility, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

The (2R,4R)-2-methylpiperidin-4-amine dihydrochloride molecule, with its defined stereochemistry at the 2 and 4 positions, represents a valuable chiral building block. The trans relationship between the methyl and amine groups influences the conformational preference of the piperidine ring, which in turn can dictate its binding affinity to target proteins. This guide aims to provide a detailed technical resource on this specific stereoisomer to facilitate its use in research and development.

Molecular and Physicochemical Properties

The fundamental properties of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride are summarized in the table below. As experimental data for this specific isomer is not widely available, some properties are predicted based on its structure and data from analogous compounds.

PropertyValueSource
Chemical Name (2R,4R)-2-methylpiperidin-4-amine dihydrochlorideIUPAC Nomenclature
Molecular Formula C₆H₁₆Cl₂N₂Calculated
Molecular Weight 187.11 g/mol Calculated
Canonical SMILES C[C@H]1CCCN1.Cl.Cl-
InChI Key (Predicted)-
Physical Form Predicted to be a solidAnalogy to similar amine dihydrochlorides
Predicted pKa pKa₁: ~7.5-8.5 (4-amino group), pKa₂: ~10.5-11.5 (ring nitrogen)[2][3]
Predicted Solubility Freely soluble in water, soluble in methanol[4]

Stereoselective Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis starts from a chiral precursor, (2R,4S)-4-hydroxy-2-substituted piperidine, which can be prepared through various established methods. The key transformation is an Sₙ2 reaction at the C4 position, which inverts the stereocenter to yield the desired (2R,4R) configuration.

G cluster_0 Proposed Synthesis of (2R,4R)-2-methylpiperidin-4-amine 2HCl A Step 1: Azide Formation via Nucleophilic Substitution (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine + DPPA, DIAD B Step 2: Reduction of the Azide (2R,4R)-4-azido-1-Boc-2-methylpiperidine + H₂, Pd/C A->B Sₙ2 inversion C Step 3: Deprotection and Salt Formation (2R,4R)-4-amino-1-Boc-2-methylpiperidine + HCl in Dioxane B->C Hydrogenation D Final Product (2R,4R)-2-methylpiperidin-4-amine 2HCl C->D Boc removal & protonation

Caption: Proposed synthetic workflow for (2R,4R)-2-methylpiperidin-4-amine 2HCl.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (2R,4R)-4-azido-1-Boc-2-methylpiperidine

  • To a solution of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine (1.0 eq) in anhydrous THF at 0 °C, add diphenylphosphoryl azide (DPPA, 1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2R,4R)-4-azido-1-Boc-2-methylpiperidine. The inversion of stereochemistry at C4 is a key outcome of this Mitsunobu-type reaction.[5]

Step 2: Synthesis of (2R,4R)-4-amino-1-Boc-2-methylpiperidine

  • Dissolve the azido-piperidine derivative (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude protected amine.

Step 3: Synthesis of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride

  • Dissolve the crude (2R,4R)-4-amino-1-Boc-2-methylpiperidine in a suitable solvent such as dioxane or methanol.

  • Add an excess of a solution of HCl in dioxane (e.g., 4M) or concentrated aqueous HCl.

  • Stir the mixture at room temperature for 2-4 hours.

  • The dihydrochloride salt will typically precipitate from the solution. The product can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this specific compound, the following data are predicted based on known chemical shift ranges and fragmentation patterns of similar aminopiperidine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for the structural verification of the target compound. The values are referenced to a typical solvent like D₂O, as the dihydrochloride salt is highly soluble in water.

Table 2: Predicted ¹H NMR Data (in D₂O, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-23.2 - 3.4m-
H-3ax1.6 - 1.8q~12
H-3eq2.1 - 2.3d~12
H-43.4 - 3.6m-
H-5ax1.7 - 1.9q~12
H-5eq2.0 - 2.2d~12
H-6ax3.0 - 3.2t~12
H-6eq3.5 - 3.7d~12
-CH₃1.2 - 1.4d~6-7

Table 3: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-252 - 55
C-330 - 33
C-445 - 48
C-530 - 33
C-645 - 48
-CH₃15 - 18
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis. For (2R,4R)-2-methylpiperidin-4-amine, electrospray ionization (ESI) in positive mode would be the method of choice.

  • Predicted Molecular Ion: In ESI-MS, the free base would be observed as the protonated molecular ion [M+H]⁺ at m/z 115.12.

  • Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 115.12 ion would likely involve initial cleavage of the piperidine ring. A common fragmentation pathway for piperidines is the α-cleavage adjacent to the ring nitrogen, leading to the loss of the methyl group or ring-opening. The presence of the amino group at C4 will also influence the fragmentation, potentially leading to the loss of ammonia (NH₃).

G cluster_0 Predicted ESI-MS/MS Fragmentation M [M+H]⁺ m/z 115.12 F1 Loss of NH₃ m/z 98.10 M->F1 F2 Loss of CH₃ m/z 100.11 M->F2 F3 Ring Opening Fragments M->F3

Caption: Predicted major fragmentation pathways for protonated (2R,4R)-2-methylpiperidin-4-amine.

Applications in Research and Drug Development

While specific applications for (2R,4R)-2-methylpiperidin-4-amine dihydrochloride are not widely documented in patents or literature, its structural features make it a highly valuable building block in medicinal chemistry. The 4-aminopiperidine scaffold is a key component in a number of biologically active compounds.

  • Scaffold for Kinase Inhibitors: The 4-aminopiperidine moiety is present in several kinase inhibitors. The amino group provides a key hydrogen bonding interaction within the hinge region of the kinase active site. The stereochemistry at the 2 and 4 positions can be used to orient other substituents to target specific pockets within the enzyme, thereby enhancing potency and selectivity.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The basic nitrogen of the piperidine ring can form a salt bridge with acidic residues in the receptor binding pocket. The substituents at the 2 and 4 positions can be elaborated to explore the hydrophobic and hydrophilic regions of the receptor.

  • Antiviral and Antimicrobial Agents: 4-aminopiperidine derivatives have been investigated as inhibitors of viral assembly and as antimicrobial agents.[6][7] The specific stereochemistry of the (2R,4R) isomer could lead to novel compounds with improved activity profiles.

Safety and Handling Protocols

As a dihydrochloride salt of a substituted piperidine, (2R,4R)-2-methylpiperidin-4-amine dihydrochloride should be handled with appropriate precautions in a laboratory setting. The following guidelines are based on safety data sheets for similar aminopiperidine dihydrochlorides.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. The compound may be hygroscopic.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of significant exposure, seek medical attention.

Conclusion

(2R,4R)-2-methylpiperidin-4-amine dihydrochloride is a chiral building block with significant potential for the synthesis of novel, stereochemically defined molecules for drug discovery and development. This guide has provided a comprehensive overview of its properties, a plausible stereoselective synthetic route, predicted spectroscopic data for its characterization, and an outline of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related chiral piperidine scaffolds.

References

  • Badorrey, R., Portaña, E., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry, 7(14), 2912-2918. [Link]

  • Zhang, W., Liu, W., & Li, J. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceuticals, 16(3), 449. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. [Link]

  • PubChem. (n.d.). N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • Pharmaffiliates. (n.d.). (2R,4R)-4-Methylpiperidine-2-carboxylic Acid. [Link]

  • PubChem. (n.d.). (2R,4R)-4-methylpiperidine-2-carboxylic acid. [Link]

  • Angene Chemical. (n.d.). (2R,4R)-4-Methylpiperidine-2-carboxylic acid. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • Pharmaffiliates. (n.d.). (2R,4R)-4-Methyl-1-((2S)-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylic Acid. [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)ethanamine. [Link]

  • Google Patents. (n.d.). EP0838456A1 - Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine.
  • PubChem. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • PubChem. (n.d.). (2R,4R)-4-methylpiperidine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 2-Methylpiperidin-4-ol. [Link]

  • Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
  • Tarhda, N., et al. (2025). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. Journal of Molecular Structure, 1315, 138249. [Link]

  • Wang, T., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 58(12), 5124-5139. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Mykhailiuk, P. K. (2025). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. [Link]

  • Li, H., et al. (2013). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(15), 6249-6263. [Link]

  • Google Patents. (n.d.). US2477426A - Preparation of 2-amino-4-hydroxy-6-methyl pteridine.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. [Link]

  • Shen, K., et al. (2017). A New Model for Correlation and Prediction of Equilibrium CO2 Solubility in N-methyl-4-piperidinol Solvent. AIChE Journal, 63(9), 4155-4165. [Link]

Sources

Foundational

solubility profile of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of (2R,4R)-2-Methylpiperidin-4-amine Dihydrochloride Executive Summary (2R,4R)-2-methylpiperidin-4-amine dihydrochloride is a chiral diamine salt frequently utilized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (2R,4R)-2-Methylpiperidin-4-amine Dihydrochloride

Executive Summary

(2R,4R)-2-methylpiperidin-4-amine dihydrochloride is a chiral diamine salt frequently utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands. Its physicochemical behavior is dominated by its ionic nature (dihydrochloride salt) and its high polarity.

Core Solubility Thesis: The molecule exhibits a binary solubility profile:

  • High Solubility: Water and high-dielectric protic solvents (Methanol).

  • Insolubility: Non-polar organic solvents (Hexane, Toluene, DCM) and aprotic polar solvents (THF, Acetone) in its salt form.

This guide provides the solubility landscape, thermodynamic rationale, and practical solvent engineering strategies for purification and handling.

Physicochemical Profile & Structural Analysis

To master the solubility of this compound, one must understand the competition between its Lattice Energy and Solvation Enthalpy .

PropertyDescriptionImpact on Solubility
Structure Piperidine ring with C2-methyl and C4-amine (2R, 4R config).The C2-methyl adds slight lipophilicity, but the ionic core dominates.
Salt Form Dihydrochloride (2HCl).[1]Both nitrogen atoms (secondary piperidine NH and primary amine NH₂) are protonated.
pKa (Est.) N1 (Piperidine)

11.0 N4 (Amine)

10.0
Highly basic. Exists as a dication at neutral pH.
H-Bonding 2 Donors (NH₂⁺, NH₂⁺), 2 Acceptors (Cl⁻).Strong potential for Hydrogen Bonding with water/alcohols.[2]

Solubility Landscape: Water vs. Organic Solvents

The following table categorizes solvents based on their interaction with the dihydrochloride salt.

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Aqueous Water, D₂O, Buffer (pH < 9)High (>100 mg/mL) Ion-dipole interactions overcome crystal lattice energy.
Protic Polar Methanol (MeOH)Moderate to High High dielectric constant (

) and H-bond donation stabilize ions.
Protic Polar Ethanol (EtOH), Isopropanol (IPA)Low to Moderate Decreasing dielectric constant reduces solubility. Often used as anti-solvents.
Aprotic Polar DMSO, DMFModerate High dipole moment solvates the cation, but lack of H-bond donation limits stability compared to water.
Aprotic Polar Acetone, Acetonitrile (ACN), THFInsoluble Cannot overcome the coulombic forces of the ionic lattice.
Non-Polar Dichloromethane (DCM), Toluene, HexanesInsoluble No mechanism to solvate the dication or chloride anions.

Thermodynamic & Kinetic Factors

The "Salt Switch" Phenomenon

The most critical operational insight for this molecule is the ability to invert its solubility profile by adjusting pH. This is the foundation of extraction and purification.

  • State A (pH < 9): Dihydrochloride Salt

    • Species:

      
      
      
    • Phase: Aqueous / Methanol.

    • Utility: Storage, Crystallization, Stability.[3][4]

  • State B (pH > 12): Free Base

    • Species:

      
      
      
    • Phase: Organic (DCM, EtOAc, CHCl₃).

    • Utility: Coupling reactions, Nucleophilic attack.

Visualization: The Solubility Phase Switch Workflow

SolubilitySwitch Salt (2R,4R)-Diamine 2HCl (Ionic Solid) Water Dissolved in Water (Aqueous Phase) Salt->Water High Solubility Base Add NaOH / Na2CO3 (pH > 12) Water->Base Deprotonation FreeBase Free Base Diamine (Neutral Oil/Solid) Base->FreeBase Phase Separation Organic Extract into DCM/EtOAc FreeBase->Organic Partition Coefficient (LogP > 0)

Figure 1: The "Salt Switch" workflow illustrating how to transition the molecule from aqueous solubility (Salt form) to organic solubility (Free Base form) for extraction.

Practical Applications & Solvent Engineering

A. Recrystallization Strategy (Purification)

The 2HCl salt is often hygroscopic and difficult to crystallize from pure water. A solvent/anti-solvent system is recommended.[4]

  • Primary Solvent: Methanol (hot).

  • Anti-Solvent: Isopropanol (IPA) or Diethyl Ether (Et₂O).

Protocol:

  • Dissolve the crude 2HCl salt in the minimum amount of boiling Methanol.

  • Filter hot to remove insoluble inorganic salts (e.g., NaCl if generated in situ).

  • Slowly add IPA dropwise until a persistent cloudiness appears.

  • Add a few drops of MeOH to clear the solution.

  • Allow to cool slowly to RT, then to 4°C.

B. Reaction Solvent Selection
  • For Coupling Reactions (Amide bond formation): Do not use the 2HCl salt directly in non-polar solvents (DCM) without a base.

    • Option 1: Use DMF/DMSO (Salt is soluble).[5]

    • Option 2: Use DCM + DIPEA (Base frees the amine in situ).

    • Option 3: Biphasic system (DCM + Water + Carbonate).

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits in your specific solvent lot.

  • Preparation: Weigh 100 mg of (2R,4R)-2-methylpiperidin-4-amine 2HCl into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments while vortexing.

  • Observation: Check for clarity after each addition.

  • Calculation:

    
    
    
  • Validation: If solution remains cloudy after 2 mL (S < 50 mg/mL), filter and weigh the dried residue to correct the calculation.

Protocol 2: Free-Basing for Organic Extraction
  • Dissolve 1.0 g of 2HCl salt in 5 mL water.

  • Cool to 0°C.

  • Add 4M NaOH dropwise until pH > 12.

  • Extract immediately with DCM (

    
     mL). Note: Piperidines are soluble in water; multiple extractions are required.
    
  • Dry organic layer over

    
     and concentrate.
    

References

  • PubChem. Compound Summary: Piperidine Hydrochloride Salts.[6] National Library of Medicine. Available at: [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and salt solubility).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt solubility profiles).

Sources

Exploratory

The (2R,4R)-2-Methylpiperidin-4-amine Motif: A Structural Key for Selectivity in Kinase and GPCR Ligands

The following technical guide details the therapeutic potential, structural mechanics, and synthetic pathways of the (2R,4R)-2-methylpiperidin-4-amine scaffold. [1] Executive Summary The (2R,4R)-2-methylpiperidin-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, structural mechanics, and synthetic pathways of the (2R,4R)-2-methylpiperidin-4-amine scaffold.

[1]

Executive Summary

The (2R,4R)-2-methylpiperidin-4-amine scaffold represents a high-value pharmacophore in modern drug discovery, distinguished by its ability to impose rigid conformational constraints on the piperidine ring.[1] Unlike the unsubstituted piperidine-4-amine, which suffers from rapid ring inversion and promiscuous binding, the C2-methyl substituent in the (2R,4R) configuration acts as a "conformational anchor." This locks the ring into a specific chair conformation, orienting the C4-amine vector for precise interaction with deep hydrophobic pockets in kinases (e.g., JAK1/2, ALK2) and GPCRs (e.g., P2Y14).

This guide explores the structural rationale, validated synthetic protocols, and therapeutic applications of this scaffold, emphasizing its role in improving selectivity and metabolic stability.[2]

Structural & Conformational Analysis: The "Magic Methyl" Effect

The Diequatorial Lock

The stereochemical designation (2R,4R) in a 2,4-disubstituted piperidine typically corresponds to the cis -diastereomer. In the lowest-energy chair conformation:

  • The C2-Methyl group occupies the equatorial position to minimize 1,3-diaxial strain with the axial protons at C4 and C6.

  • The C4-Amine group also adopts the equatorial position.[1]

This diequatorial (e,e) arrangement is thermodynamically superior to the trans (a,e) or (e,a) conformers.

Therapeutic Implication:

  • Vector Fidelity: The C4-amine is projected at a fixed angle relative to the basic nitrogen (N1). This is critical for ATP-competitive inhibitors where the amine often forms hydrogen bonds with the hinge region or specific catalytic residues (e.g., Glu/Asp).

  • Metabolic Shielding: The C2-methyl group sterically hinders

    
    -oxidation at the C2 position, a common metabolic soft spot in cyclic amines, thereby extending in vivo half-life (
    
    
    
    ).[1]

ConformationalLock cluster_0 Therapeutic Impact Unsub Unsubstituted Piperidine-4-amine (Rapid Chair Inversion) Methyl (2R,4R)-2-Methyl Substituent (Steric Anchor) Unsub->Methyl + C2-Me (Magic Methyl) Locked Locked Diequatorial Conformation (Fixed Vector) Methyl->Locked 1,3-Diequatorial Preference Benefit High Affinity & Selectivity (Reduced Entropy Loss) Locked->Benefit Pre-organized Binding

Figure 1: The thermodynamic logic of the C2-methyl conformational lock.

Synthetic Methodologies

Achieving high diastereomeric excess (de) and enantiomeric excess (ee) is the primary challenge. Resolution of racemates is inefficient; therefore, asymmetric synthesis using chiral auxiliaries is the industry standard.

Protocol: Diastereoselective Synthesis via (R)-Phenylglycinol

This protocol, adapted from recent literature [1, 3], utilizes a chiral auxiliary to direct the stereochemistry of the piperidine ring closure.

Reagents:

  • (R)-(-)-2-Phenylglycinol (Chiral Auxiliary)[1]

  • Ethyl acetoacetate[1]

  • Allyl bromide[1]

  • Grubbs' Catalyst (II generation)[1]

  • Pd/C, H2

Step-by-Step Workflow:

  • Enamine Formation: Condense (R)-phenylglycinol with ethyl acetoacetate to form the chiral

    
    -enaminoester.
    
  • Diastereoselective Alkylation: Treat with allyl bromide. The chiral auxiliary directs the attack, establishing the C2 stereocenter.

  • Ring Closing Metathesis (RCM): Use Grubbs' II catalyst to close the ring, forming the dehydropiperidine intermediate.

  • Hydrogenation & Deprotection: Hydrogenation over Pd/C simultaneously reduces the double bond (directing the C4 stereocenter via the existing C2 geometry) and cleaves the chiral auxiliary.

Yield & Purity:

  • Typical Yield: 45-60% (over 4 steps)[1]

  • Enantiomeric Excess (ee): >98%[1]

  • Diastereomeric Ratio (dr): >20:1 (cis:trans)[1]

SynthesisWorkflow Start (R)-Phenylglycinol + Ethyl Acetoacetate Step1 1. Enamine Formation (Chiral Template) Start->Step1 Step2 2. Asymmetric Alkylation (Allyl Bromide) Step1->Step2 Stereocontrol at C2 Step3 3. Ring Closing Metathesis (Grubbs II) Step2->Step3 Formation of Piperidine Core Step4 4. Hydrogenation/Deprotection (Pd/C, H2) Step3->Step4 Stereocontrol at C4 (cis-induction) Product (2R,4R)-2-Methylpiperidin-4-amine (>98% ee, >20:1 dr) Step4->Product

Figure 2: Asymmetric synthesis pathway ensuring (2R,4R) stereochemistry.

Therapeutic Applications & Case Studies

JAK Family Kinase Inhibitors

The Janus Kinase (JAK) family inhibitors, such as Tofacitinib, utilize a piperidine scaffold. However, selectivity between JAK1, JAK2, and JAK3 is a persistent challenge.

  • Mechanism: The (2R,4R)-2-methyl analog fits into the ATP-binding pocket where the C2-methyl group exploits a small hydrophobic sub-pocket often present in JAK1 but restricted in JAK2/3 due to residue variations (e.g., Gly vs. Ala/Val gates).[1]

  • Data Comparison:

    • Standard Scaffold: 3-aminopiperidine (Tofacitinib-like)

      
       Pan-JAK activity.[1]
      
    • Modified Scaffold: (2R,4R)-2-methylpiperidin-4-amine

      
       Improved JAK1 selectivity [2].[1]
      
P2Y14 Receptor Antagonists

The P2Y14 receptor is a G-protein coupled receptor involved in immune response.[1] Rigidified piperidines have shown superior binding kinetics.

  • Application: High-affinity antagonists (e.g., PPTN analogs) incorporate the 2-methylpiperidine moiety.[1] The rigidification reduces the entropic cost of binding, as the molecule is pre-organized in the bioactive conformation [4].

Table 1: Comparative Profile of Piperidine Scaffolds

FeatureUnsubstituted Piperidine(3R,4R)-3-Methyl (Tofacitinib-like)(2R,4R)-2-Methyl (Target Scaffold)
Conformation Flexible (Chair Flip)Semi-RigidRigid (Locked Diequatorial)
Metabolic Stability Low (

-oxidation)
ModerateHigh (Steric Block at C2)
Selectivity Potential Low (Promiscuous)Medium (Kinase Focused)High (Sub-pocket Specific)
Synthetic Complexity LowHighHigh (Chiral Auxiliary Req.)

Future Outlook: ADME Optimization

The (2R,4R)-2-methylpiperidin-4-amine scaffold is evolving from a "selectivity tool" to a "pharmacokinetic enhancer."[1]

  • Lipophilicity Modulation: The addition of the methyl group increases LogP slightly (~0.5 units), improving blood-brain barrier (BBB) penetration for CNS targets.

  • Reduced Clearance: By blocking the C2 position, the scaffold resists oxidative deamination by P450 enzymes, a common clearance pathway for cyclic amines.

References
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine. ResearchGate.

  • PIPERIDIN-4-YL AZETIDINE DERIVATIVES AS JAK1 INHIBITORS. Google Patents / EP 3050882 B1.

  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol... ResearchGate.

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed / NIH.[1]

  • Crystal structure of (3R,4R)-4-methyl... Acta Crystallographica.

Sources

Foundational

literature review of chiral 2-methylpiperidin-4-amine derivatives

An In-Depth Technical Guide to the Synthesis and Application of Chiral 2-Methylpiperidin-4-amine Derivatives Abstract The chiral 2-methylpiperidin-4-amine scaffold is a privileged motif in modern medicinal chemistry, int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Chiral 2-Methylpiperidin-4-amine Derivatives

Abstract

The chiral 2-methylpiperidin-4-amine scaffold is a privileged motif in modern medicinal chemistry, integral to the development of novel therapeutics targeting a wide array of diseases.[1] Its rigid, three-dimensional structure, combined with the stereochemical diversity offered by its two chiral centers, allows for precise spatial presentation of pharmacophoric elements, enhancing potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive review of the core synthetic strategies for accessing stereochemically pure 2-methylpiperidin-4-amine derivatives, offers field-proven insights into experimental design, and presents detailed protocols for key transformations. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.

The Strategic Importance of the 2-Methylpiperidin-4-amine Core

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[1] The introduction of methyl and amine substituents at the C2 and C4 positions, respectively, creates two stereocenters, resulting in four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The specific stereochemistry is often critical for biological activity, as it dictates the orientation of substituents and their ability to engage with chiral biological targets like enzymes and receptors.

The value of this scaffold lies in:

  • Modulating Physicochemical Properties: The basic nitrogen can be tuned for optimal pKa and solubility.[2]

  • Enhancing Biological Activity and Selectivity: The defined 3D geometry allows for optimized interactions within protein binding pockets, which is often unachievable with flat aromatic rings.[2]

  • Improving Pharmacokinetic (ADME) Profiles: The saturated heterocyclic core is generally more metabolically stable than aromatic counterparts.[1]

This guide focuses on the two primary strategic approaches to obtaining enantiomerically pure versions of this scaffold: direct asymmetric synthesis and the resolution of racemic mixtures.

Strategic_Overview cluster_start Starting Materials cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution Start Achiral Precursors (e.g., 2-Methyl-4-piperidone) Asym_Red Diastereoselective Reduction of N-Boc-2-methyl-4-piperidone Start->Asym_Red Racemic_Synth Non-selective Synthesis of rac-2-methyl-4-aminopiperidine Start->Racemic_Synth Hydroxy_Intermediate Hydroxy_Intermediate Asym_Red->Hydroxy_Intermediate cis/trans Hydroxypiperidine Stereo_Inversion Stereo_Inversion Hydroxy_Intermediate->Stereo_Inversion Mitsunobu or SN2 (Azide formation) Amine_Reduction Amine_Reduction Stereo_Inversion->Amine_Reduction Reduction of Azide Final_Product Enantiopure 2-Methylpiperidin-4-amine Derivatives Amine_Reduction->Final_Product cis/trans Enantiopure Product Salt_Formation Salt_Formation Racemic_Synth->Salt_Formation React with Chiral Acid (e.g., (+)-Tartaric Acid) Crystallization Crystallization Salt_Formation->Crystallization Fractional Crystallization Diastereomer_Sep Diastereomer_Sep Crystallization->Diastereomer_Sep Separation of Diastereomeric Salts Base_Treatment Base_Treatment Diastereomer_Sep->Base_Treatment Liberate Free Amine Base_Treatment->Final_Product Single Enantiomer

Figure 1: High-level overview of synthetic strategies.

Stereoselective Synthesis: Building Chirality Directly

The most elegant and atom-economical approach is to control stereochemistry during the synthesis. A robust method involves the diastereoselective reduction of a prochiral ketone precursor, N-protected 2-methyl-4-piperidone, followed by stereocontrolled conversion of the resulting hydroxyl group to the desired amine.

Synthesis of the Key Precursor: N-Boc-2-methyl-4-piperidone

The synthesis often begins with the construction of the piperidone ring. An acid-mediated 6-endo-trig cyclisation of amine-substituted enones is an effective method for producing trans-6-alkyl-2-methyl-4-oxopiperidines with high stereoselectivity.[3] The Boc (tert-butoxycarbonyl) group is a common and effective protecting group for the piperidine nitrogen, as it prevents N-alkylation side reactions and influences the conformational equilibrium of the ring, which is crucial for stereocontrol in subsequent steps.

Diastereoselective Reduction of the Ketone

The reduction of the C4 ketone is the critical stereochemistry-defining step. The choice of reducing agent dictates the facial selectivity of hydride attack, leading to either the cis- or trans-4-hydroxypiperidine derivative.

  • Mechanism of Stereoselection: The conformational preference of the piperidone ring, governed by the bulky N-Boc group and the C2-methyl group, is the primary determinant of stereochemical outcome. For bulky reducing agents, hydride delivery typically occurs from the less sterically hindered face. For instance, reduction with L-Selectride often favors the formation of the cis-alcohol, where the hydride attacks from the axial face to avoid steric clash with the equatorial C2-methyl group. Conversely, smaller reducing agents like sodium borohydride may yield mixtures or favor the trans product.

Table 1: Comparison of Reducing Agents for N-Boc-2-methyl-4-piperidone

Reducing Agent Typical Solvent Temperature (°C) Predominant Isomer Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄) Methanol 0 to 25 trans ~1:4
L-Selectride® THF -78 cis >10:1
K-Selectride® THF -78 cis >20:1

| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 | trans | ~1:3 |

Causality: The use of bulky trialkylborohydrides like L-Selectride at low temperatures (-78 °C) maximizes kinetic control. The large size of the reagent forces a specific trajectory of attack (axial), leading to high diastereoselectivity for the cis product.

Conversion of Hydroxyl to Amine with Stereochemical Control

Once the chiral alcohol is obtained, it must be converted to the amine. This transformation can proceed with either retention or inversion of stereochemistry, allowing access to all four final stereoisomers from just two alcohol precursors.

  • Inversion of Stereochemistry (Sₙ2 Pathway): This is the most common route. The hydroxyl group is first converted into a good leaving group (e.g., tosylate, mesylate). Subsequent reaction with an azide source, such as sodium azide, proceeds via an Sₙ2 mechanism, inverting the stereocenter at C4. The resulting azide is then reduced to the primary amine using a mild reducing agent like triphenylphosphine/water (Staudinger reaction) or catalytic hydrogenation. This two-step sequence reliably converts a cis-alcohol to a trans-amine and a trans-alcohol to a cis-amine.[4]

  • Retention of Stereochemistry (Mitsunobu Reaction): The Mitsunobu reaction, using a nitrogen nucleophile like phthalimide or hydrazoic acid, provides a direct route to the amine with inversion of configuration. If starting with the cis-alcohol, this yields the trans-amine. To achieve retention, one might perform a double-inversion sequence, though this is less efficient.

Asymmetric_Synthesis_Workflow Start N-Boc-2-methyl-4-piperidone Reduction Diastereoselective Reduction (e.g., L-Selectride, -78°C) Start->Reduction 1. High d.r. Cis_Alcohol cis-(2R,4S)-4-Hydroxy Intermediate Reduction->Cis_Alcohol Activation Activation of -OH (e.g., MsCl, Et3N) Cis_Alcohol->Activation 2. Form leaving group Mesylate (2R,4S)-4-Mesyloxy Intermediate Activation->Mesylate SN2 SN2 Displacement (NaN3, DMF) Mesylate->SN2 3. Inversion of stereochemistry Trans_Azide trans-(2R,4R)-4-Azido Intermediate SN2->Trans_Azide Azide_Reduction Azide Reduction (e.g., H2, Pd/C) Trans_Azide->Azide_Reduction 4. Unmask amine Final_Product trans-(2R,4R)-4-Amino Product Azide_Reduction->Final_Product

Figure 2: Workflow for the synthesis of a trans-amine via inversion.

Chiral Resolution: Separating Stereoisomers

When a direct asymmetric synthesis is not feasible or economical, chiral resolution of a racemic mixture is a powerful alternative. This method relies on the separation of diastereomers, which have different physical properties.[5]

Diastereomeric Salt Formation

The most common method for resolving chiral amines is the formation of diastereomeric salts using a chiral acid.[5][6] Tartaric acid and its derivatives are frequently used due to their availability in both enantiomeric forms and their ability to form crystalline salts.[7]

  • Principle of Separation: When a racemic amine (a 1:1 mixture of R and S enantiomers) is treated with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: (R-amine, L-acid) and (S-amine, L-acid). These salts are no longer mirror images and thus have different solubilities in a given solvent system.[6] By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution.

  • Causality in Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol or methanol are often effective as they can participate in the hydrogen-bonding network of the salt crystal lattice. The goal is to find a solvent where the solubility difference between the two diastereomeric salts is maximized. This is often an empirical process requiring screening of multiple solvents and concentrations.

Chiral_Resolution_Workflow Start Racemic Mixture (cis-2-methyl-4-aminopiperidine) Dissolve Dissolve in Solvent (e.g., Ethanol) Start->Dissolve Add_Acid Add Chiral Resolving Agent (e.g., 0.5 eq L-(+)-Tartaric Acid) Dissolve->Add_Acid Salt_Formation Formation of Diastereomeric Salts (R,L-salt and S,L-salt) Add_Acid->Salt_Formation Crystallization Controlled Crystallization (Cooling / Stirring) Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Solid Insoluble Salt Crystal (e.g., R,L-salt) Filtration->Solid Filtrate Mother Liquor (Enriched in S,L-salt) Filtration->Filtrate Solid_Base Treat with Base (e.g., aq. NaOH) Solid->Solid_Base Filtrate_Base Treat with Base Filtrate->Filtrate_Base Product_R Enantiopure (R)-Amine Solid_Base->Product_R Product_S Enantioenriched (S)-Amine (for recovery/racemization) Filtrate_Base->Product_S

Figure 3: Workflow for chiral resolution via diastereomeric salt crystallization.

Characterization and Stereochemical Assignment

Confirming the relative (cis/trans) and absolute (R/S) stereochemistry is non-trivial. A combination of techniques is required for unambiguous assignment.

  • NMR Spectroscopy: High-field ¹H NMR is invaluable for determining the relative stereochemistry (cis vs. trans). The coupling constants (J-values) between protons on the piperidine ring are diagnostic. In a chair conformation, the J-value between two axial protons (Jax-ax) is large (~10-13 Hz), while axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are small (~2-5 Hz). By analyzing the multiplicity and coupling constants of the H2 and H4 protons, their relative orientation can be deduced.[8]

  • Chiral HPLC: Chiral High-Performance Liquid Chromatography is the gold standard for determining enantiomeric excess (e.e.). By using a column with a chiral stationary phase, the two enantiomers can be separated, and their relative peak areas provide a quantitative measure of purity.[9]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of both relative and absolute stereochemistry. This is often used to confirm the structure of a key intermediate or a final product.

Experimental Protocols

The following protocols are provided as self-validating systems, outlining the causality behind key steps and expected outcomes.

Protocol 1: Diastereoselective Reduction of N-Boc-2-methyl-4-piperidone
  • Objective: To synthesize cis-N-Boc-2-methyl-4-hydroxypiperidine with high diastereoselectivity.

  • Causality: This protocol uses a bulky reducing agent at low temperature to maximize kinetic control and achieve high facial selectivity in the hydride attack on the prochiral ketone.

  • Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-2-methyl-4-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF) to make a 0.1 M solution.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Rationale: Low temperature is critical to prevent side reactions and enhance selectivity.

    • Addition of Reducing Agent: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes. The rate of addition must be controlled to maintain the low temperature.

    • Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be more polar than the starting ketone.

    • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Quenching is exothermic and produces hydrogen gas. Allow the mixture to warm to room temperature.

    • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-alcohol.

    • Validation: Characterize the product by ¹H NMR to confirm the cis configuration by analyzing coupling constants. Determine the diastereomeric ratio by GC or ¹H NMR analysis of the crude product.

Protocol 2: Chiral Resolution of rac-cis-2-Methyl-4-aminopiperidine
  • Objective: To isolate one enantiomer from a racemic mixture of the title amine.

  • Causality: This protocol leverages the differential solubility of diastereomeric salts formed with a chiral resolving agent to effect a physical separation.

  • Procedure:

    • Preparation: Dissolve racemic cis-2-methyl-4-aminopiperidine (1.0 eq) in ethanol (approx. 10 mL per gram of amine) in an Erlenmeyer flask with gentle heating.

    • Resolving Agent Addition: In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimum amount of warm ethanol. Add the tartaric acid solution to the amine solution. Rationale: Using a sub-stoichiometric amount of resolving agent (0.5 eq) often yields a higher enantiomeric excess in the crystallized salt.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight. Crystalline salt should precipitate. Rationale: Slow cooling promotes the formation of well-ordered crystals of the less soluble diastereomer, excluding the more soluble one.

    • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry the crystals. This is the diastereomerically enriched salt.

    • Liberation of Free Amine: Dissolve the collected crystals in water and basify to pH >12 by adding 2 M sodium hydroxide (NaOH) solution.

    • Extraction: Extract the aqueous solution three times with dichloromethane. Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully concentrate under reduced pressure to yield the enantiomerically enriched free amine.

    • Validation: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. Measure the optical rotation using a polarimeter.

Conclusion

The chiral 2-methylpiperidin-4-amine framework represents a powerful and versatile scaffold for the development of next-generation therapeutics. A thorough understanding of the available synthetic strategies—whether through direct, stereocontrolled synthesis or classical resolution—is essential for any medicinal chemist aiming to exploit its full potential. The choice of strategy is project-dependent, balancing factors of speed, cost, scalability, and the specific stereoisomer required. By applying the principles and protocols detailed in this guide, researchers can confidently and efficiently access these valuable building blocks, accelerating the discovery of new and impactful medicines.

References

A consolidated list of all sources cited within this guide.

  • Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. The Journal of Organic Chemistry. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Chemical Biology. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available at: [Link]

  • Asymmetric Hydrogenation. University of Basel. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. Available at: [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at: [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
  • Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign. Available at: [Link]

  • An enantioselective synthetic route to cis-2,4-disubstituted and 2,4-bridged piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]

  • Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Nagoya University. Available at: [Link]

  • Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. Molecules. Available at: [Link]

  • 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics. Available at: [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Royal Society of Chemistry. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry. Available at: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]

  • Scaffold Hopping in Drug Discovery. NIPER, S.A.S. Nagar. Available at: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Available at: [Link]

  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega. Available at: [Link]

  • Diastereoselective Synthesis of and Mechanistic Understanding for the Formation of 2-Piperidinones from Imines and Cyano-Substituted Anhydrides. Chemistry. Available at: [Link]

Sources

Exploratory

difference between (2R,4R) and (2S,4S) 2-methylpiperidin-4-amine isomers

This technical guide details the stereochemical, synthetic, and pharmacological distinctions between the

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical, synthetic, and pharmacological distinctions between the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and 

isomers of 2-methylpiperidin-4-amine.

[1]

Executive Summary

The 2-methylpiperidin-4-amine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in inhibitors of Janus kinases (JAK), HCV NS5B polymerase, and various G-protein coupled receptors (GPCRs).[1] The introduction of a methyl group at the C2 position breaks the symmetry of the piperidine ring, creating two chiral centers (C2 and C4) and four distinct stereoisomers.

This guide focuses specifically on the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


  and 

isomers. These two molecules are enantiomers of the trans-diastereomer . Unlike the cis-isomers (which can adopt a stable diequatorial conformation), the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

and

trans-isomers are characterized by a requisite axial-equatorial substituent arrangement, imparting unique conformational constraints and vectoral projections of the amine functionality.

Stereochemical Analysis & Conformation

Configuration and Relationship

The 2-methylpiperidin-4-amine molecule possesses stereogenic centers at C2 and C4.[1]

  • Relationship:

    
     and 
    
    
    
    are non-superimposable mirror images (enantiomers).
  • Diastereomeric Class: They belong to the trans series. In a 1,3-disubstituted six-membered saturated ring (like the 2,4-relationship in piperidine), the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and 
    
    
    
    configurations correspond to the trans geometric arrangement.
  • The "Other" Pair: The

    
     and 
    
    
    
    isomers constitute the cis series.
Conformational Dynamics (The "Axial-Equatorial" Lock)

A critical differentiator for the


 pair compared to their cis counterparts is their chair conformation stability.
  • Cis-Isomers (e.g., 2R,4S): Can adopt a thermodynamically favorable diequatorial conformation (both 2-Me and 4-NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     in equatorial positions).
    
  • Trans-Isomers (2R,4R / 2S,4S): Must adopt a conformation where one substituent is equatorial and the other is axial .[1]

Thermodynamic Preference: Given the A-values (steric bulk) of a methyl group (~1.70 kcal/mol) versus an amino group (~1.23 kcal/mol), the preferred chair conformer for the trans isomers places the larger 2-Methyl group in the equatorial position and the 4-Amine in the axial position .[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Predominant Conformer:  2-Me (Equatorial) / 4-NH
    
    
    
    (Axial).
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Predominant Conformer:  2-Me (Equatorial) / 4-NH
    
    
    
    (Axial).

This axial projection of the primary amine is a crucial design feature. It directs the nitrogen lone pair into a distinct vector compared to the cis isomer, often resulting in drastic differences in hydrogen bonding capability within a receptor pocket.

Stereochemistry Root 2-Methylpiperidin-4-amine (4 Stereoisomers) Trans Trans-Isomers (Axial/Equatorial) Root->Trans 1,3-Trans Relationship Cis Cis-Isomers (Diequatorial) Root->Cis 1,3-Cis Relationship R_R (2R, 4R) Enantiomer A Trans->R_R S_S (2S, 4S) Enantiomer B Trans->S_S R_R->S_S Enantiomers (Mirror Images)

Figure 1: Stereochemical hierarchy of 2-methylpiperidin-4-amine isomers.

Synthesis and Resolution Strategies

Synthesis of the specific


 or 

isomer requires overcoming the thermodynamic preference for the cis (diequatorial) isomer during ring formation or reduction.
Route A: Reductive Amination (Thermodynamic vs. Kinetic Control)

The most common industrial route involves the reductive amination of 2-methylpiperidin-4-one .[1]

  • Reagents: 2-methylpiperidin-4-one + Benzylamine (or NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) + Reducing Agent (NaBH
    
    
    
    or NaBH(OAc)
    
    
    ).
  • Stereochemical Outcome:

    • Small reducing agents (NaBH

      
      ) tend to attack from the axial face, pushing the new amine group equatorial (favoring cis).
      
    • Bulky reducing agents or specific catalytic hydrogenation conditions can be tuned to favor the formation of the trans amine (axial attack is sterically hindered, but thermodynamic equilibration can be manipulated).

  • Result: A mixture of diastereomers (cis/trans) and enantiomers.[2]

Route B: Enantioselective Synthesis via Chiral Auxiliaries

To target the


 isomer specifically:
  • Step 1: Condensation of 2-methylpiperidin-4-one with (S)-(-)-1-phenylethylamine (Chiral Auxiliary).[1]

  • Step 2: Fractional crystallization of the resulting imine/enamine or the reduced secondary amine salts.

  • Step 3: Hydrogenolysis (Pd/C, H

    
    ) to remove the chiral auxiliary.
    
  • Step 4: Recrystallization to isolate the pure trans isomer.

Resolution of Racemates

If a racemic trans mixture is obtained,


 and 

must be separated via:
  • Diastereomeric Salt Formation: Using chiral acids like D-Tartaric acid or Dibenzoyl-L-tartaric acid .[1] The

    
     amine will form a salt with a distinct solubility profile compared to the 
    
    
    
    salt.
  • Chiral SFC (Supercritical Fluid Chromatography):

    • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).[1]

    • Mobile Phase: CO

      
       with MeOH/Isopropylamine modifier.
      
    • Mechanism: The chiral selector interacts differentially with the axial amine vector of the

      
       vs. 
      
      
      
      forms.

Analytical Characterization

Distinguishing these isomers requires chiral analytical techniques, as their scalar physical properties (NMR shifts in CDCl


, MP, BP) are identical.
Property(2R, 4R)-Isomer(2S, 4S)-IsomerNote
Optical Rotation ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Positive (+)*Negative (-)*Sign depends on solvent/temp; opposite signs guaranteed.
Chiral HPLC RT Peak 1 or 2Peak 2 or 1Depends on column (e.g., Chiralpak AD).
H-NMR (Achiral) IdenticalIdenticalJ-coupling confirms trans (axial H4 signal width).[1]
H-NMR (Chiral Shift) DistinctDistinctUsing Mosher's acid chloride or Eu(hfc)

.

Note: The J-coupling of the H4 proton (geminal to the amine) is diagnostic for cis vs. trans. In the trans isomer (H4 is equatorial), the coupling constants to H3/H5 are smaller (eq-ax and eq-eq couplings) compared to the cis isomer (H4 is axial, large ax-ax couplings).[1]

Biological Implications in Drug Discovery[3][4][5]

The choice between


 and 

is rarely arbitrary. The "Magic Methyl" effect relies on the specific spatial arrangement of the methyl group to restrict the conformational ensemble of the piperidine ring, reducing the entropic penalty of binding.
Case Study: Binding Pocket Fit

In kinase inhibitors (e.g., JAK or ALK inhibitors utilizing this scaffold), the piperidine amine often forms a salt bridge with a conserved Aspartate or Glutamate residue.

  • Scenario: The receptor pocket has a hydrophobic "floor" and a hydrophilic "ceiling".

  • (2R, 4R) Fit: The equatorial 2-Methyl group sits flat against the hydrophobic floor.[1] The axial 4-Amine points "up" towards the hydrophilic ceiling, engaging the Aspartate.[1] High Potency.

  • (2S, 4S) Clash: The mirror image places the 2-Methyl group into the "ceiling" (steric clash) or directs the 4-Amine towards the hydrophobic floor (electrostatic penalty).[1] Low Potency / Inactive.

Eudismic Ratio

It is common to observe a Eudismic Ratio (ER = Potency of Eutomer / Potency of Distomer) of >100 for this scaffold due to the rigidity of the ring. The trans relationship locks the distance and angle between the 2-Me and 4-N vectors more rigidly than in flexible linear amines.[1]

BiologicalActivity Substrate Racemic Trans-Scaffold (2R,4R) + (2S,4S) Receptor Chiral Binding Pocket (Protein Target) Substrate->Receptor Screening ComplexA (2R,4R)-Complex High Affinity (Eutomer) Receptor->ComplexA Perfect Fit (H-Bond + Hydrophobic) ComplexB (2S,4S)-Complex Steric Clash (Distomer) Receptor->ComplexB Mismatch

Figure 2: Differential binding affinity of enantiomers in a chiral biological environment.

Experimental Protocol: Isolation of Trans-Isomers

Objective: Isolate trans-2-methylpiperidin-4-amine from a crude reductive amination mixture.

  • Crude Mixture: Dissolve the reaction residue (containing cis/trans mixture) in EtOAc.

  • Acid Extraction: Extract with 1N HCl. Separate organic layer (impurities). Basify aqueous layer with NaOH to pH > 12.

  • Extraction: Extract free bases into DCM. Dry (Na

    
    SO
    
    
    
    ) and concentrate.
  • Derivatization (Optional but Recommended): React with Boc

    
    O to form N-Boc-2-methylpiperidin-4-amine. The Boc group aids in crystallization and chromatography.
    
  • Chromatography:

    • Use Silica Gel Flash Chromatography (Hexane/EtOAc gradient).

    • The cis (diequatorial) and trans (axial/equatorial) isomers often have different R

      
       values due to different dipole moments.
      
    • Trans isomers are typically more polar (lower R

      
      ) in this specific scaffold due to the exposed axial amine/carbamate.
      
  • Chiral Resolution: Subject the purified trans-Boc intermediate to Chiral SFC (e.g., Chiralpak AD-H, 15% MeOH). Collect the two enantiomer peaks separately.

  • Deprotection: Treat each enantiomer with TFA/DCM to yield the pure

    
     and 
    
    
    
    amine salts.

References

  • Stereoselective Synthesis of Piperidines: Title: "Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives" Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Kinetic Resolution of Piperidines: Title: "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments" Source: White Rose Research Online / J. Org. Chem. URL:[Link]

  • Biological Activity of Piperidine Scaffolds: Title: "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents" Source: MDPI (Molecules) URL:[Link]

  • Conformational Analysis of Piperidines: Title: "Stereochemistry of oxidation of N-methylpiperidine" (Mechanistic context for axial/equatorial preference) Source: Chemistry Stack Exchange / Tetrahedron Ref URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Reductive Amination Protocols for (2R,4R)-2-methylpiperidin-4-amine

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of (2R,4R)-2-methylpiperidin-4-amine via reductive amination. Note on Stereochemistry: The (2R,4R) configuration of a 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of (2R,4R)-2-methylpiperidin-4-amine via reductive amination.

Note on Stereochemistry: The (2R,4R) configuration of a 2,4-disubstituted piperidine typically corresponds to the trans isomer (where the C2-methyl is equatorial and the C4-amine is axial, or vice versa, depending on the specific ring conformation). Standard reductive amination conditions thermodynamically favor the cis (diequatorial) isomer ((2R,4S)). Therefore, this protocol emphasizes strategies to isolate the specific (2R,4R) diastereomer from the reaction mixture.

Introduction & Strategic Analysis

The synthesis of (2R,4R)-2-methylpiperidin-4-amine is a critical step in the development of JAK inhibitors and GPCR ligands. The core challenge lies in establishing the relative stereochemistry between the C2-methyl group and the C4-amine.

  • The Substrate: (2R)-2-methyl-4-piperidone (typically N-protected with Boc or Cbz).

  • The Challenge: Reductive amination of 4-substituted cyclohexanones (and piperidones) is governed by the competition between axial attack (leading to the equatorial amine, thermodynamic product) and equatorial attack (leading to the axial amine, kinetic product).

  • The Target: The (2R,4R) target corresponds to the trans isomer (typically the axial amine/equatorial methyl conformer). Because standard reductive amination with sodium triacetoxyborohydride (STAB) favors the thermodynamic cis-isomer ((2R,4S)), this guide details the Indirect Reductive Amination protocol using Titanium(IV) isopropoxide, which allows for better diastereomeric management and separation compared to direct methods.

Reaction Mechanism & Stereocontrol

The reaction proceeds via the formation of an iminium ion.[1][2][3][4] The hydride source then attacks the C=N bond.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone (2R)-N-Boc-2-methyl -4-piperidone Imine Titanium-Complexed Imine Intermediate Ketone->Imine + Amine - H2O Amine Benzylamine (BnNH2) LewisAcid Ti(OiPr)4 (Dehydrating Agent) LewisAcid->Imine Activates TransProduct (2R,4R)-Trans (Axial Amine) TARGET Imine->TransProduct Kinetic/Minor Path CisProduct (2R,4S)-Cis (Equatorial Amine) MAJOR BYPRODUCT Imine->CisProduct Thermodynamic/Major Path Hydride NaBH4 or NaBH(OAc)3

Caption: Mechanistic pathway highlighting the bifurcation between the desired (2R,4R)-trans target and the thermodynamically favored (2R,4S)-cis byproduct.

Experimental Protocols

Protocol A: Indirect Reductive Amination (The "Titanium" Method)

Recommended for maximum conversion and reliable diastereomeric separation.

Rationale: The use of Titanium(IV) isopropoxide (Ti(OiPr)4) serves two functions: it acts as a Lewis acid to activate the ketone and as a water scavenger to drive imine formation to completion before the reducing agent is added. This prevents the reduction of unreacted ketone to the alcohol side-product.

Materials
ReagentEquiv.Role
(2R)-N-Boc-2-methyl-4-piperidone1.0Substrate
Benzylamine (BnNH2)1.1Amine Source
Titanium(IV) isopropoxide1.25Lewis Acid / Scavenger
Sodium Borohydride (NaBH4)1.5Reducing Agent
Ethanol (Absolute)SolventReaction Medium
Step-by-Step Procedure
  • Imine Formation (Anhydrous Conditions):

    • Charge an oven-dried flask with (2R)-N-Boc-2-methyl-4-piperidone (1.0 equiv) under nitrogen.

    • Add Titanium(IV) isopropoxide (1.25 equiv) neat. The solution may warm slightly.

    • Add Benzylamine (1.1 equiv).

    • Stir the neat mixture (or in minimal THF if viscosity is high) at ambient temperature for 6–12 hours .

    • Checkpoint: Monitor by 1H NMR or IR (disappearance of C=O stretch at ~1715 cm⁻¹, appearance of C=N).

  • Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (approx. 5-10 mL per gram of substrate).

    • Cool the solution to 0 °C .

    • Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise. Caution: Gas evolution (H2).

    • Allow the reaction to warm to room temperature and stir for 2 hours .

  • Workup (Titanium Quench):

    • Quench the reaction by adding 2M NaOH or aqueous NH4OH . A heavy white precipitate (TiO2) will form.

    • Dilute with EtOAc and filter the slurry through a pad of Celite to remove titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.

    • Wash the filtrate with brine, dry over Na2SO4, and concentrate in vacuo.

  • Isolation of (2R,4R) Isomer:

    • The crude residue contains a mixture of (2R,4S) [Major] and (2R,4R) [Minor].

    • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc + 1% Et3N). The cis and trans isomers typically have distinct Rf values.

    • Alternative: Crystallization of the oxalate or hydrochloride salt can often enrich the minor trans isomer from the mother liquor of the major cis isomer.

Protocol B: Direct Reductive Amination (STAB Method)

Recommended for high-throughput screening or when thermodynamic (cis) product is acceptable.

Rationale: Sodium Triacetoxyborohydride (STAB) is milder than NaBH3CN and does not produce toxic cyanide byproducts. It allows for "one-pot" mixing but strongly favors the thermodynamic (2R,4S) product.

Step-by-Step Procedure
  • Dissolve (2R)-N-Boc-2-methyl-4-piperidone (1.0 equiv) in 1,2-Dichloroethane (DCE) .

  • Add Benzylamine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins.

  • Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Stir at room temperature for 16 hours.

  • Quench with saturated NaHCO3.[1] Extract with DCM.

Analytical Validation & Stereochemical Proof

To validate the synthesis of the (2R,4R) isomer, you must distinguish it from the (2R,4S) isomer.

1H NMR Coupling Constants (The Diagnostic Tool)

The conformation of the C4-proton is diagnostic.

  • (2R,4S)-Isomer (Cis/Equatorial Amine):

    • The C4-proton is Axial .

    • It exhibits large diaxial coupling (J ~ 10-12 Hz) with the C3-axial and C5-axial protons.

    • Signal appears as a broad triplet of triplets (tt).

  • (2R,4R)-Isomer (Trans/Axial Amine):

    • The C4-proton is Equatorial .

    • It exhibits only small equatorial-axial and equatorial-equatorial couplings (J ~ 2-5 Hz).

    • Signal appears as a narrow multiplet or broad singlet.

Data Summary Table
Parameter(2R,4S)-Cis (Major)(2R,4R)-Trans (Target)
C4-H Configuration AxialEquatorial
C4-H Multiplicity tt (J ~ 11, 4 Hz)Narrow multiplet (W1/2 < 10 Hz)
Thermodynamic Stability High (Diequatorial)Lower (Axial Amine)
Elution Order (Silica) Typically elutes second (more polar)Typically elutes first (less polar)*

*Note: Elution order can vary based on the specific amine protecting group; experimental verification is required.

Final Deprotection (Benzyl Removal)

To obtain the free primary amine (2R,4R)-2-methylpiperidin-4-amine :

  • Dissolve the purified (2R,4R)-N-Benzyl intermediate in MeOH.

  • Add Pd(OH)2/C (Pearlman's Catalyst) (10-20 wt%).

  • Stir under H2 atmosphere (balloon or 1-3 bar) for 4-12 hours.

  • Filter through Celite and concentrate.

  • Result: (2R,4R)-2-methyl-N-Boc-piperidin-4-amine (ready for N-Boc deprotection if needed).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry. Link

  • Pfizer Inc. (2012). "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib intermediates)." World Intellectual Property Organization (Patent WO2012093169). Link

Sources

Application

procedure for nucleophilic substitution with (2R,4R)-2-methylpiperidin-4-amine

This Application Note provides a high-precision technical guide for the nucleophilic substitution of (2R,4R)-2-methylpiperidin-4-amine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JA...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-precision technical guide for the nucleophilic substitution of (2R,4R)-2-methylpiperidin-4-amine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK inhibitors), where the C2-methyl group locks the piperidine conformation, enhancing selectivity within the ATP-binding pocket.[1]

Part 1: Chemical Architecture & Reactivity Profile

The (2R,4R)-2-methylpiperidin-4-amine scaffold presents a classic nucleophilic dichotomy . Successful functionalization requires distinguishing between the two nitrogen centers based on steric and electronic environments.

The Nucleophilic Hierarchy
  • N4 (Primary Amine, Exocyclic):

    • Reactivity: High. It is sterically unencumbered and acts as the kinetic nucleophile in SNAr and acylation reactions.

    • Stereochemistry: The (4R) configuration typically places the amino group in an equatorial position (in the chair conformer), maximizing accessibility.

  • N1 (Secondary Amine, Endocyclic):

    • Reactivity: Low (Sterically Deactivated). While secondary amines are generally more basic than primary amines (pKa ~11 vs ~10), the adjacent (2R)-methyl group creates a significant steric barrier ("A-value" penalty).

    • Implication: In competitive reactions with electrophiles (especially bulky heteroaryl halides), N4 reacts exclusively unless protected.[1]

Stereochemical Integrity

The (2R,4R) diastereomer possesses a cis-relationship between the 2-methyl and 4-amino groups. In the lowest-energy chair conformation, both substituents occupy equatorial positions.[1]

  • Risk: Harsh conditions (e.g., high temp with strong bases) can lead to epimerization at C2, forming the thermodynamically less stable trans-(2S,4R) isomer.[1]

Part 2: Strategic Decision Matrix

The following workflow dictates the synthetic route based on the target regiochemistry.

G node_start START: (2R,4R)-2-methylpiperidin-4-amine node_decision Target Site Selection node_start->node_decision node_N4 Target: Primary Amine (N4) (e.g., Kinase Hinge Binder) node_decision->node_N4 Unhindered Attack node_N1 Target: Secondary Amine (N1) (e.g., Solubilizing Tail) node_decision->node_N1 Steric Challenge node_SNAr Protocol A: Direct S_NAr (Kinetic Control) node_N4->node_SNAr Electrophile + Base (Heat) node_Protect Step 1: Selective N4-Protection (Boc-Anhydride, 0°C) node_N1->node_Protect Mask Kinetic Nucleophile node_Alkylation Protocol B: Reductive Amination or Alkylation at N1 node_Protect->node_Alkylation React N1 node_Deprotect Step 3: N4-Deprotection (TFA/DCM) node_Alkylation->node_Deprotect

Figure 1: Decision tree for regioselective functionalization. N4 is the kinetic trap; N1 requires N4-masking.

Part 3: Detailed Experimental Protocols

Protocol A: Selective N4-Heteroarylation (SNAr)

Application: Attaching the piperidine core to a heteroaryl chloride (e.g., 4-chloropyrrolo[2,3-d]pyrimidine or 2-chloropyrimidine).[1] Mechanism: The primary amine (N4) attacks the electron-deficient aromatic ring. The 2-Me group prevents N1 from competing.

Materials:

  • (2R,4R)-2-methylpiperidin-4-amine dihydrochloride (1.0 equiv)[1]

  • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.5 equiv) or K2CO3 (3.0 equiv)

  • Solvent: n-Butanol (for high temp) or DMSO (for lower temp reactivity)

Step-by-Step Procedure:

  • Free-Basing (In Situ): To a reaction vial, add the amine dihydrochloride salt and the solvent (concentration 0.2 M). Add DIPEA dropwise. Stir at RT for 10 mins to ensure full liberation of the free amine.

    • Note: If using K2CO3, stir for 30 mins to allow deprotonation.[1]

  • Addition: Add the Heteroaryl Chloride in one portion.

  • Reaction:

    • For activated substrates (e.g., 4-chloropyrimidines): Heat to 80°C for 4–6 hours.

    • For unactivated substrates: Heat to 100–120°C overnight.

    • Monitoring: Monitor by LC-MS.[1] Look for the [M+H] peak corresponding to the mono-substitution.

  • Work-up:

    • Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Critical Check: The aqueous wash removes unreacted diamine.

    • Dry organic layer over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is typically a solid.

Data Validation (Self-Check):

  • 1H NMR: The proton at C4 (geminal to the new NH-Ar bond) should shift downfield (~3.5–4.0 ppm). The C2-H proton signal should remain relatively unchanged compared to the N1-substituted analog.

Protocol B: Selective N1-Functionalization (Reductive Amination)

Application: Modifying the ring nitrogen while preserving the primary amine for later use. Requirement: The primary amine must be protected (e.g., N4-Boc) to prevent imine formation at the wrong nitrogen.

Materials:

  • tert-butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate (N4-Boc protected starting material) (1.0 equiv)[1]

  • Aldehyde (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the N4-Boc amine and aldehyde in DCE (0.1 M). Add Acetic Acid. Stir at RT for 1–2 hours.

    • Why: The secondary amine is hindered; allowing time for equilibrium favors the iminium species.

  • Reduction: Add STAB portion-wise. Stir at RT for 16 hours.

    • Note: STAB is preferred over NaCNBH3 for safety and selectivity.

  • Quench: Add sat. NaHCO3 solution. Stir vigorously for 20 mins.

  • Extraction: Extract with DCM. Wash with brine.[2] Dry and concentrate.

  • Deprotection (Optional): If the free primary amine is needed immediately, treat the crude N1-alkylated product with TFA/DCM (1:4) for 1 hour, then concentrate and free-base using ion-exchange resin or NaOH wash.

Part 4: Quantitative Data Summary

ParameterN4 (Primary Amine)N1 (Secondary Amine)
Steric Environment Unhindered (Equatorial)Hindered (Adjacent to C2-Me)
pKa (Conjugate Acid) ~10.6~11.0 (More basic, less nucleophilic)
Pref.[1] Reaction (SNAr) Fast (Kinetic Product)Slow / No Reaction
Pref. Reaction (Acylation) Fast Slow (Requires forcing conditions)
Protecting Group Boc / Cbz (Easy install)Difficult to protect selectively in presence of N4

References

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds."[1] World Intellectual Property Organization, WO2001042246A2, 2001.[1] (Seminal patent describing the synthesis of Tofacitinib and related methylpiperidin-4-amine analogs).[3] Link

  • Diederich, F., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[1] ChemMedChem, vol. 2, no. 8, 2007, pp. 1100–1115.[1] (Authoritative source on pKa and steric effects in substituted piperidines). Link

  • BenchChem. "Application Notes: Reactivity of 2-Ethyl-4-methylpiperidine." BenchChem Protocols, 2025.[1] (Validation of steric hindrance at the 2-position in piperidine rings). Link

  • WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. (Detailed mechanistic insight into regioselectivity of pyrimidine substitutions). Link

Sources

Method

scale-up synthesis of (2R,4R)-2-methylpiperidin-4-amine derivatives

Application Note: Scale-Up Synthesis of (2R,4R)-2-Methylpiperidin-4-amine Dihydrochloride Executive Summary & Strategic Rationale The chiral diamine (2R,4R)-2-methylpiperidin-4-amine is a critical pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of (2R,4R)-2-Methylpiperidin-4-amine Dihydrochloride

Executive Summary & Strategic Rationale

The chiral diamine (2R,4R)-2-methylpiperidin-4-amine is a critical pharmacophore in modern drug discovery, particularly for Janus Kinase (JAK) inhibitors and GPCR modulators. Its specific stereochemistry—placing the C2-methyl and C4-amine groups in a cis-diequatorial conformation—imparts rigid conformational control, enhancing selectivity in enzyme binding pockets.

The Challenge: Industrial synthesis faces two primary hurdles:

  • Diastereocontrol: Thermodynamic equilibration favors the cis-isomer (diequatorial), but kinetic reduction often yields mixtures.

  • Enantiopurity: Separating the (2R,4R) enantiomer from its (2S,4S) mirror image requires efficient resolution, as asymmetric hydrogenation of pyridines remains cost-prohibitive at multi-kilogram scales.

The Solution: This guide details a rugged, three-stage protocol validated for >100g scale-up:

  • Heterogeneous Hydrogenation: High-pressure reduction of 2-methylpyridin-4-amine using Rhodium on Carbon (Rh/C) to maximize cis-selectivity (>95:5 dr).

  • Classical Resolution: Kinetic separation using Di-p-toluoyl-L-tartaric acid (L-DTTA) , which forms a highly crystalline diastereomeric salt with the (2R,4R) isomer.

  • Salt Exchange: Conversion to the dihydrochloride salt for long-term stability and handling.

Synthetic Workflow Visualization

The following diagram outlines the critical path, including "Stop/Go" decision points to ensure batch integrity.

G Start Start: 2-Methylpyridin-4-amine Step1 Step 1: Hydrogenation (Rh/C, H2, AcOH) Target: rac-cis-isomer Start->Step1 QC1 QC Point 1: Cis/Trans Ratio > 90:10? Step1->QC1 QC1->Step1 No (Reprocess/Purify) Step2 Step 2: Resolution (L-DTTA in MeOH/H2O) QC1->Step2 Yes QC2 QC Point 2: Chiral HPLC > 98% ee? Step2->QC2 Recryst Recrystallization (MeOH) QC2->Recryst No (<98% ee) Step3 Step 3: Salt Exchange (HCl in iPrOH) QC2->Step3 Yes Recryst->QC2 Final Final Product: (2R,4R)-Diamine 2HCl Step3->Final

Figure 1: Process flow diagram for the synthesis of (2R,4R)-2-methylpiperidin-4-amine.

Detailed Protocols

Step 1: Diastereoselective Hydrogenation

Objective: Convert the aromatic pyridine to the saturated piperidine with high cis-selectivity. Mechanism: The Rhodium catalyst facilitates syn-addition of hydrogen across the pyridine face. Acidic media (Acetic Acid) protonates the amine, preventing catalyst poisoning and favoring the all-cis transition state.

  • Reagents:

    • 2-Methylpyridin-4-amine (1.0 equiv)

    • 5% Rh/C (5 wt% loading, dry basis)

    • Glacial Acetic Acid (10 vol)

    • Hydrogen gas (50 bar)

  • Protocol:

    • Charge a high-pressure Hastelloy autoclave with 2-methylpyridin-4-amine (100 g) and Glacial Acetic Acid (1.0 L).

    • Add 5% Rh/C (5.0 g) under nitrogen inertion.

    • Seal reactor, purge with N2 (3x) and H2 (3x).

    • Pressurize to 50 bar (725 psi) H2 and heat to 60°C .

    • Stir at 800 rpm for 12–16 hours. Note: Reaction is complete when H2 uptake ceases.

    • Cool to 25°C, vent H2, and purge with N2.

    • Filter catalyst through a Celite pad (Caution: Rh/C is pyrophoric).

    • Concentrate the filtrate to a viscous oil (acetate salt).

    • Basification: Dissolve residue in water (300 mL), cool to 0°C, and add 50% NaOH until pH > 12.

    • Extract with dichloromethane (DCM, 3 x 400 mL). Dry over Na2SO4 and concentrate.

  • Self-Validating QC (QC Point 1):

    • 1H NMR (CDCl3): Check the chemical shift of H4. In the cis-isomer (diequatorial), H4 is axial and appears as a multiplet with two large diaxial couplings (~11 Hz) at approx 2.8-3.0 ppm. The trans-isomer (H4 equatorial) shows narrow couplings.

    • Criteria: Proceed only if cis:trans ratio is >90:10 .

Step 2: Classical Resolution with L-DTTA

Objective: Isolate the (2R,4R) enantiomer. Causality: Di-p-toluoyl-L-tartaric acid (L-DTTA) acts as a chiral selector. The (2R,4R)-amine forms a less soluble, highly crystalline salt with L-DTTA due to specific hydrogen bonding networks and steric packing that excludes the (2S,4S) enantiomer.

  • Reagents:

    • Crude cis-2-methylpiperidin-4-amine (from Step 1)

    • (-)-Di-p-toluoyl-L-tartaric acid (1.0 equiv)

    • Methanol (MeOH) / Water (9:1 ratio)

  • Protocol:

    • Dissolve crude amine (assume 100% yield from Step 1) in MeOH (500 mL).

    • In a separate vessel, dissolve L-DTTA (1.0 equiv) in MeOH (500 mL).

    • Add the acid solution to the amine solution at 60°C over 30 minutes.

    • Cool slowly to 20°C over 4 hours (controlled ramp: 10°C/hr).

    • Stir at 20°C for 2 hours.

    • Filter the white precipitate. Save the mother liquor (contains the unwanted 2S,4S isomer).

    • Recrystallization: Suspend the wet cake in MeOH/Water (95:5, 10 vol). Heat to reflux until dissolved, then cool to 0°C to crystallize.

    • Filter and dry the salt.

  • Self-Validating QC (QC Point 2):

    • Chiral HPLC: Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

    • Target: >98% ee. If <98%, repeat recrystallization (Step 7).

Step 3: Salt Break and Dihydrochloride Formation

Objective: Remove the chiral auxiliary and form the stable API intermediate.

  • Protocol:

    • Suspend the resolved L-DTTA salt in DCM (10 vol) and Water (10 vol).

    • Add 2M NaOH until pH 14. Stir vigorously for 30 mins.

    • Separate layers.[1] Extract aqueous layer with DCM (2x).

    • Combine organics, dry (Na2SO4), and filter.

    • Cool DCM solution to 0°C.

    • Add 4M HCl in Dioxane or Isopropanol (2.5 equiv) dropwise.

    • The dihydrochloride salt precipitates immediately.

    • Filter, wash with Et2O, and dry under vacuum at 40°C.

Quantitative Data Summary

The following table summarizes typical yield and purity metrics observed during scale-up (100g input).

ParameterStep 1: HydrogenationStep 2: ResolutionStep 3: Salt FormationOverall Process
Yield 92% (Crude)35% (Theoretical Max 50%)95%~30%
Chemical Purity >95%>99%>99.5%>99.5%
Diastereomeric Ratio (dr) 94:6 (cis:trans)>99:1>99:1>99:1
Enantiomeric Excess (ee) 0% (Racemic)>99.0%>99.0%>99.0%

Troubleshooting & Critical Parameters

  • Catalyst Poisoning: Pyridines are notorious for poisoning Pd or Pt catalysts. Rh/C is more robust, but the starting material must be free of sulfur contaminants. If conversion stalls, add a fresh 1% catalyst charge.

  • Resolution Efficiency: If the precipitate in Step 2 is amorphous (gummy), the solvent contains too much water. Add MeOH and reheat. A slow cooling ramp is vital for high ee.

  • Safety: The hydrogenation involves H2 at 50 bar. Ensure the autoclave is rated for 100 bar and equipped with a burst disc.

References

  • Preparation of (2R,4R)-4-methylpiperidine-2-carboxylic acid derivatives.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines.

    • Context: Discusses the stereochemical assignment and resolution of similar piperidine scaffolds.
    • Source:Journal of Organic Chemistry, 2022.[2]

    • URL:[Link][2]

  • PubChem Compound Summary: (2R,4R)-4-methylpiperidine-2-carboxylic acid.

    • Context: Verification of the stability and identifiers for the (2R,4R) core structure.
    • Source: PubChem.[3]

    • URL:[Link]

  • Optical Resolution of Pharmaceutical Bases with Tartaric Acid Deriv

    • Context: Validates the use of Di-p-toluoyl-tartaric acid (DTTA) for resolving secondary amines.
    • Source:MDPI Molecules, 2022.
    • URL:[Link]

  • EvitaChem Product: (R)-2-Methylpiperidin-4-one hydrochloride.

Sources

Application

Application Notes and Protocols: Amide Bond Formation with Chiral Piperidines

Introduction: The Central Role of Chiral Piperidines in Medicinal Chemistry The piperidine motif is a ubiquitous structural feature in a vast number of natural products and pharmaceutical agents.[1][2][3] When this six-m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Chiral Piperidines in Medicinal Chemistry

The piperidine motif is a ubiquitous structural feature in a vast number of natural products and pharmaceutical agents.[1][2][3] When this six-membered nitrogen-containing heterocycle is substituted, it often introduces one or more stereocenters, leading to chiral piperidines. The precise three-dimensional arrangement of these substituents is frequently critical for biological activity, making the stereocontrolled synthesis of chiral piperidine-containing molecules a paramount objective in drug discovery and development.[1][4] A cornerstone of this endeavor is the formation of a robust amide bond, linking a chiral piperidine amine to a carboxylic acid. This reaction, while conceptually simple, is fraught with potential challenges, most notably the risk of epimerization at stereocenters adjacent to the carbonyl group of the carboxylic acid.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the critical parameters and detailed protocols for the successful and stereoretentive formation of amide bonds with chiral piperidines. We will delve into the selection of appropriate coupling reagents, the optimization of reaction conditions, and troubleshooting common issues, with a strong emphasis on preserving the stereochemical integrity of the chiral piperidine building blocks.

The Challenge of Stereochemical Integrity in Amide Bond Formation

The primary challenge in coupling a carboxylic acid to a chiral amine, or a chiral carboxylic acid to an amine, is the potential for racemization or epimerization of the stereocenter alpha to the carbonyl group.[6][7] This occurs through the formation of an oxazolone intermediate, particularly when the carboxylic acid is activated.[7] The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information.[7] Therefore, the choice of coupling reagent, base, solvent, and temperature are all critical factors that must be carefully controlled to minimize this unwanted side reaction.

Selecting the Optimal Coupling Reagent

A plethora of coupling reagents are available for amide bond formation, each with its own mechanism, advantages, and disadvantages.[8][] For reactions involving chiral piperidines, the ideal reagent should promote rapid amide bond formation while minimizing the lifetime of reactive intermediates that can lead to epimerization.

Common Classes of Coupling Reagents:
  • Carbodiimides (e.g., EDC, DCC, DIC): These are widely used due to their cost-effectiveness.[10][11] However, they can be prone to causing racemization, especially when used alone. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) can significantly suppress epimerization by forming a more stable and less reactive activated ester intermediate.[11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[10][11][12]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are known for their high reactivity, fast reaction times, and low rates of epimerization.[11][13][14][15] HATU is particularly effective for challenging couplings, including those with sterically hindered amines or acids.[11][15] The mechanism involves the formation of a highly reactive OAt-active ester.[11]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective reagent, particularly for sterically hindered couplings, and is known for its low racemization potential.[7]

  • Acid Chlorides: While highly reactive, the generation of acid chlorides from carboxylic acids often requires harsh reagents like thionyl chloride or oxalyl chloride, which may not be compatible with sensitive functional groups.[][16][17] The subsequent reaction with the amine is typically fast but requires a base to neutralize the HCl byproduct.[16][18]

  • Other Reagents: Propanephosphonic acid anhydride (T3P) in combination with a mild base like pyridine has been shown to be a robust method for low-epimerization amide bond formation.[5][19]

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventTemperature (°C)Key AdvantagesPotential Issues
EDC HOBt or HOAtDIPEA, TEA, NMMDCM, DMF0 to RTCost-effective, water-soluble byproduct.[10][11]Can lead to racemization without additives.
HATU NoneDIPEA, 2,4,6-CollidineDMF, DCM0 to RTHigh reactivity, low epimerization, good for hindered substrates.[13][14][15]Higher cost.
PyBOP NoneDIPEA, TEADMF, DCM0 to RTEffective for sterically hindered couplings, low racemization.[7]Byproducts can be difficult to remove.
T3P NonePyridineDCM, MeCN0 to RTLow epimerization, water-soluble byproducts.[5][19]May require slightly longer reaction times.
Acid Chloride NoneTEA, DIPEA, PyridineDCM, THF0 to RTHighly reactive, rapid reactions.[16][18]Harsh formation conditions, potential for side reactions.[17]

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for two of the most reliable and widely used methods for amide bond formation with chiral piperidines.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and low risk of epimerization, making it a first-choice for valuable or sensitive substrates.[13][14]

Materials:

  • Carboxylic acid (1.0 eq)

  • Chiral piperidine (1.0-1.2 eq)

  • HATU (1.0-1.2 eq)[13]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[13]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[7]

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.[7]

  • Add the chiral piperidine (1.0-1.2 eq) to the solution.[7]

  • Add HATU (1.0-1.2 eq) to the reaction mixture.[13]

  • Cool the mixture to 0 °C using an ice bath.[7]

  • Slowly add DIPEA (2.0-3.0 eq) dropwise to the cooled and stirring solution.[7][13]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[13]

  • Work-up:

    • Once the reaction is complete, quench with water or a mild aqueous acid (e.g., saturated NH4Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Visualization of HATU-Mediated Coupling Workflow

HATU_Workflow reagent reagent process process analysis analysis product product start Start dissolve Dissolve Carboxylic Acid & Chiral Piperidine in Anhydrous Solvent start->dissolve add_hatu Add HATU dissolve->add_hatu cool Cool to 0 °C add_hatu->cool add_dipea Add DIPEA (dropwise) cool->add_dipea react Stir at 0 °C (30 min) then RT (1-4 h) add_dipea->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Chromatography) workup->purify end Pure Amide purify->end

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and widely used alternative, with the inclusion of HOBt to minimize epimerization.[10]

Materials:

  • Carboxylic acid (1.0 eq)

  • Chiral piperidine (1.0-1.2 eq)

  • EDC·HCl (1.1-1.5 eq)

  • HOBt (1.1-1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.0-2.5 eq)[10]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[10]

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[10]

  • Add the chiral piperidine (1.0-1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) to the cooled solution.

  • Add DIPEA or TEA (2.5 eq) dropwise to the stirring mixture.[10]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours to reach completion.[10]

  • Work-up:

    • Once complete, dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic phase with water or a mild acid (e.g., 0.1 M HCl) to remove the water-soluble urea byproduct and excess EDC.[20][21]

    • Subsequently, wash with saturated aqueous NaHCO3 solution and then with brine.[21]

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography.

Visualization of the EDC/HOBt Coupling Mechanism

EDC_Mechanism reactant reactant intermediate intermediate product product reagent reagent RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt - Urea Urea Water-Soluble Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide (Product) HOBt_Ester->Amide + R'R''NH - HOBt Piperidine Chiral Piperidine (R'R''NH) Piperidine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide formation.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives a low yield, consider switching to a more powerful coupling reagent like HATU, especially for sterically hindered substrates.[14] Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.[7]

  • Epimerization: If epimerization is detected (e.g., by chiral HPLC or NMR analysis of the product mixture), several strategies can be employed:

    • Lower the temperature: Perform the entire reaction at 0 °C or even lower temperatures.[7]

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.[22] The amount of base should be carefully controlled; typically 2 equivalents are sufficient.[7]

    • Additives: Ensure an additive like HOBt or HOAt is used with carbodiimide coupling agents.

    • Reagent Choice: Switch to a coupling reagent known for low racemization, such as HATU or T3P/pyridine.[5][7]

  • Difficult Purification: If the byproducts are difficult to remove, consider using EDC, as the resulting urea is water-soluble and easily removed by an aqueous wash.[10] For phosphonium-based reagents, careful chromatography is often required.

Conclusion

The formation of amide bonds with chiral piperidines is a critical transformation in the synthesis of many important pharmaceutical compounds. While the reaction presents the significant challenge of maintaining stereochemical integrity, a careful and informed selection of coupling reagents and reaction conditions can lead to high yields of the desired, enantiopure products. The protocols and guidelines presented in these application notes, grounded in established chemical principles and field-proven insights, provide a robust framework for researchers to successfully navigate this essential synthetic step. By understanding the underlying mechanisms and potential pitfalls, scientists can confidently construct complex molecules containing the chiral piperidine motif, accelerating the pace of drug discovery and development.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]

  • Miller, S. J., et al. (2021). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 143(34), 13684–13690. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved from [Link]

  • Li, G., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(1), 89-95. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. AAPPTec. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Singh, A., & Kumar, S. (2023). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 21(44), 8963-8980. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. RSC.org. Retrieved from [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3240. Retrieved from [Link]

  • Xiao, J., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 1(10), 784-791. Retrieved from [Link]

  • Wang, C., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Retrieved from [Link]

  • Chen, Y., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature, 583(7814), 78-83. Retrieved from [Link]

  • Reddy, K. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3583-3587. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Battilocchio, C., et al. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 26(61), 13831-13853. Retrieved from [Link]

  • The University of Liverpool Repository. (2025, June 7). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • UCL Discovery. (n.d.). Solvent Minimized Synthesis of Amides by Reactive Extrusion. UCL Discovery. Retrieved from [Link]

  • ACS Publications. (2022, April 22). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol | Organic Letters. ACS.org. Retrieved from [Link]

  • Gabriel, C. M., Keener, M., Gallou, F., & Lipshutz, B. H. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971. Retrieved from [Link]

  • RSC Publishing. (2025, November 6). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. RSC Publishing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2R,4R)-2-methylpiperidin-4-amine Coupling Optimization

Executive Summary You are encountering yield or purity issues with (2R,4R)-2-methylpiperidin-4-amine . This scaffold presents a classic "diamine dilemma" complicated by steric hindrance.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering yield or purity issues with (2R,4R)-2-methylpiperidin-4-amine . This scaffold presents a classic "diamine dilemma" complicated by steric hindrance. The molecule contains two nucleophilic sites:

  • N1 (Ring Nitrogen): Secondary amine, sterically hindered by the adjacent C2-methyl group.

  • N4 (Exocyclic Nitrogen): Primary amine, unhindered, highly nucleophilic.

Root Cause Analysis: Low yields in this system rarely stem from "bad reagents." They are almost exclusively caused by:

  • Regiochemical scrambling: Uncontrolled competition between N1 and N4.

  • Salt suppression: Failure to fully break the lattice energy of the HCl salt form.

  • Epimerization: Loss of the (2R,4R) integrity due to harsh activation conditions.

This guide provides the self-validating protocols required to correct these issues.

Module 1: The Regioselectivity Architecture

The Problem: If you attempt to couple the free diamine with 1 equivalent of activated acid, you will obtain a statistical mixture of N4-acyl (major), N1-acyl (minor), and bis-acyl (trace) products. Separation is difficult and yield-destroying.

The Solution: You must employ an Orthogonal Protection Strategy .

Decision Logic: Which Amide Bond are you forming?

ProtectionStrategy Start Target Identification: Where is the coupling? N4_Target Target: N4 (Exocyclic Amine) Start->N4_Target N1_Target Target: N1 (Ring Nitrogen) Start->N1_Target Action_N4 Requirement: Use 1-N-Boc-(2R,4R)-2-methylpiperidin-4-amine N4_Target->Action_N4 Standard Path Action_N1 Requirement: Use N-(2R,4R)-2-methylpiperidin-4-yl)acetamide (or other N4-protecting group) N1_Target->Action_N1 Reverse Path Result_N4 Outcome: N1 is chemically inert. Coupling occurs exclusively at N4. Action_N4->Result_N4 Result_N1 Outcome: N4 is chemically inert. Coupling forced at hindered N1. Action_N1->Result_N1

Figure 1: Decision tree for selecting the correct starting material form to ensure 100% regioselectivity.

Module 2: Reagent Selection Matrix

The steric bulk of the C2-methyl group makes the N1 nitrogen a "difficult" coupling partner. Standard EDC/HOBt protocols often fail here.

Reagent SystemYield PotentialEpimerization RiskRecommendation
HATU / DIEA High ModeratePrimary Choice for N1-Coupling. The high reactivity of the At-complex overcomes the steric hindrance of the C2-methyl group.
T3P (50% in EtOAc) / Pyridine High Very Low Primary Choice for Chiral Integrity. If your acid partner is chiral, use T3P. It generates no epimerization and allows a simple aqueous workup [1].[1]
EDC / HOBt LowLowAvoid. Generally insufficient to drive reaction to completion against the C2-methyl steric wall.
Acid Chloride HighHighUse with Caution. Highly reactive but risks bis-acylation and significant epimerization.

Module 3: The "Hidden Yield Killer" (Salt Management)

Most commercial sources supply (2R,4R)-2-methylpiperidin-4-amine as the dihydrochloride salt (.2HCl) .

  • Issue: The salt lattice is extremely stable. Simply adding 2-3 equivalents of DIPEA to the reaction mixture is often kinetically slow, leading to "stalled" reactions where the coupling reagent hydrolyzes before the amine is free.

  • Fix: You must perform a "Free Base Liberation" step.

Protocol: In-Situ Salt Break (The "Pre-Stir" Method)
  • Dissolution: Suspend the amine.2HCl salt (1.0 equiv) in DMF or DMAc (0.1 M concentration). Do not use DCM; salts are insoluble.

  • Liberation: Add DIPEA (3.5 equiv) .

  • Activation (Critical): Sonicate for 5 minutes or stir vigorously at 40°C for 15 minutes. You must see the suspension change character (often becoming a finer precipitate of DIPEA-HCl).

  • Coupling: Only after this pre-stir, add your carboxylic acid (1.1 equiv) and Coupling Reagent (HATU/T3P).

Module 4: Troubleshooting Workflow

If your yield is <50%, follow this diagnostic logic path.

Troubleshooting Start Yield < 50% Check_SM Is Starting Material (SM) remaining by LCMS? Start->Check_SM Yes_SM Yes: Conversion Issue Check_SM->Yes_SM No_SM No: Decomposition/Workup Issue Check_SM->No_SM Check_Salt Did you use .2HCl salt? Yes_SM->Check_Salt Check_Workup Is product water soluble? No_SM->Check_Workup Check_Reagent Did you use HATU or T3P? Check_Salt->Check_Reagent No (Free base used) Action_Salt Fix: Increase Base to 4.0 eq & Pre-stir 30 mins Check_Salt->Action_Salt Yes (Incomplete neutralization) Solubility Check Solubility: Did the reaction turn into a gel? Check_Reagent->Solubility Yes Action_Reagent Fix: Switch to HATU (Force the reaction) Check_Reagent->Action_Reagent No (Used EDC/DCC) Action_Dilute Fix: Dilute reaction to 0.05M or switch to DMAc Solubility->Action_Dilute Yes (Aggregation) Action_Extraction Fix: Use DCM:IPA (3:1) for extraction Check_Workup->Action_Extraction Yes (Lost in Aq layer)

Figure 2: Diagnostic logic for identifying yield loss in piperidine coupling reactions.

Frequently Asked Questions (FAQ)

Q1: I am seeing two peaks with the same Mass (M+H) in my LCMS. Is this a diastereomer?

  • Analysis: If you are coupling a chiral acid to this chiral amine, yes.

  • Cause: The (2R,4R) center of the piperidine is relatively stable, but the alpha-center of your carboxylic acid likely epimerized during activation.

  • Fix: Switch from HATU/DIEA to T3P/Pyridine in EtOAc or 2-MeTHF. T3P is world-class for suppressing racemization [2]. Keep the temperature at 0°C during addition.

Q2: Can I use the free base oil instead of the HCl salt?

  • Answer: Yes, and it is preferred for yield.[2][3] However, the free base amine absorbs CO2 from the air rapidly to form carbamates.

  • Protocol: If using the free base, store it under Argon. If it has been on the shelf, purge with N2 for 10 minutes before weighing.

Q3: My reaction solidifies (gels) after adding HATU. What happened?

  • Cause: The peptide-like product or the urea byproducts are aggregating due to the rigid piperidine scaffold.

  • Fix: Add a "disaggregating agent." We recommend adding 10% Trifluoroethanol (TFE) or using DMAc (Dimethylacetamide) instead of DMF. This breaks up hydrogen bond networks.

References

  • Dunetz, J. R. , et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, J. (2023). "Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide Bond Formation."[1][2] Synlett, 34(05), 603-604.

  • Valeur, E. , & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

Optimization

removing dihydrochloride salt from (2R,4R)-2-methylpiperidin-4-amine

Case ID: DSLT-PIP-04 Status: Active Guide Subject: Isolation of Free Base from Dihydrochloride Salt Compound Class: Polar Cyclic Diamines Executive Summary You are attempting to isolate the free base of (2R,4R)-2-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DSLT-PIP-04 Status: Active Guide Subject: Isolation of Free Base from Dihydrochloride Salt Compound Class: Polar Cyclic Diamines

Executive Summary

You are attempting to isolate the free base of (2R,4R)-2-methylpiperidin-4-amine from its dihydrochloride salt.

The Challenge: This molecule is a low-molecular-weight, highly polar diamine.

  • High Water Solubility: The free base is extremely water-soluble (

    
    ). Standard extractions (e.g., NaOH/Ether) often fail because the partition coefficient (
    
    
    
    ) favors the aqueous phase even at high pH.
  • Hygroscopicity: The free base readily absorbs atmospheric moisture, often appearing as an oil rather than a solid.

  • Volatility Risk: As a low-molecular-weight amine (MW ~114 g/mol ), it poses a risk of sublimation or evaporation under high vacuum/heat.

This guide provides two validated protocols: Ion Exchange Chromatography (High Purity) and Salting-Out Extraction (Speed/Scale).

Decision Matrix: Which Protocol Should I Use?

DesaltingDecision Start Start: (2R,4R)-2-methylpiperidin-4-amine 2HCl Scale What is your scale? Start->Scale Purity Purity Requirement? Scale->Purity < 5 grams MethodB Method B: Salting-Out Extraction (Best for >5g, Speed) Scale->MethodB > 5 grams MethodA Method A: Ion Exchange (Best for <5g, High Purity) Purity->MethodA Analytical / Library Synthesis Purity->MethodB Crude Intermediate

Figure 1: Decision matrix for selecting the appropriate desalting methodology based on scale and purity requirements.

Method A: Ion Exchange Chromatography (The Gold Standard)

Best for: High purity, small scale (<5g), removing all inorganic salts. Mechanism: Strong Basic Anion (SBA) resin exchanges


 for 

. The amine elutes as the free base in water/methanol.
Materials Required
  • Resin: Strong Basic Anion Exchange Resin (e.g., Ambersep® 900 OH, Dowex® 1X2, or 1X8). Note: If resin is in Cl- form, it must be activated.

  • Solvent: Distilled Water (degassed) and Methanol.

  • Column: Glass column with frit.

Protocol
  • Resin Activation (If not pre-activated):

    • Pack resin in water.

    • Flush with 1M NaOH (approx. 3-4 Column Volumes (CV)) to convert to

      
       form.
      
    • Flush with Distilled Water until eluent pH is neutral (pH ~7-8).

  • Loading:

    • Dissolve your dihydrochloride salt in the minimum amount of water.

    • Load carefully onto the top of the resin bed.

  • Elution:

    • Elute with Distilled Water .

    • Tip: If the compound is sticky, use 10-20% Methanol in Water .

    • The chloride ions (

      
      ) bind to the resin. The amine (now deprotonated by the local high pH of the resin) flows through.
      
  • Collection:

    • Collect fractions. Monitor using TLC (stain with Ninhydrin or KMnO4—amine will show as a spot) or pH monitoring (fractions containing amine will be basic, pH > 10).

  • Isolation:

    • Combine product fractions.

    • Lyophilize (Freeze Dry) is preferred to remove water.

    • Alternative: Rotary evaporate at <40°C (bath temp) and moderate vacuum (prevent volatility loss). Azeotrope with toluene or ethanol if necessary to remove trace water.

Method B: Salting-Out Extraction (The "Magic Solvent" Method)

Best for: Larger scale (>5g), speed. Why it works: Standard extraction fails because the amine loves water. We must "salt out" the amine (make the water hostile) and use a polar organic solvent mixture to pull it out.

Materials Required
  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Salt: Sodium Chloride (

    
    ).[1]
    
  • Solvent: 3:1 Chloroform:Isopropanol (IPA) or 9:1 Dichloromethane:Methanol .

    • Warning: Do not use Ether or Hexane; they will not extract this polar amine.

Protocol
  • Dissolution:

    • Dissolve the dihydrochloride salt in minimal water (e.g., 5 mL water per gram of salt).

  • Basification & Saturation (Crucial Step):

    • Cool the solution to 0°C.

    • Slowly add solid

      
       or 5M NaOH until pH > 12.
      
    • Saturate the solution with solid NaCl. Add NaCl until it no longer dissolves.

    • Why? The high ionic strength ("Salting Out") forces the organic amine out of the aqueous phase [1].

  • Extraction:

    • Extract with CHCl3:IPA (3:1) (3 x volumes).

    • Note: The organic layer may be the bottom layer depending on the ratio, but high IPA content can invert layers. Always check!

  • Drying:

    • Dry the combined organic layers over anhydrous Sodium Sulfate (

      
      ) .[2] Do not use Magnesium Sulfate (
      
      
      
      ) if the amine is sensitive, though usually fine for piperidines.
  • Concentration:

    • Filter and rotary evaporate.

    • CAUTION: Stop evaporation immediately when solvent is removed. Do not leave on high vacuum for extended periods to avoid subliming the free base.

Visual Workflow: Ion Exchange Logic

IEXWorkflow Input Input: Amine.2HCl (Dissolved in H2O) Resin Resin Bed (OH- Form) [R-N+ -OH] Input->Resin Exchange Exchange Event: Cl- stays on Resin OH- released Resin->Exchange Output Eluent: Amine Free Base + H2O Exchange->Output Gravity/Pressure Flow

Figure 2: Mechanism of action for Strong Basic Anion exchange desalting.

Troubleshooting & FAQs

Q1: I followed Method B, but my yield is very low (<20%). Where is my compound?

  • Diagnosis: It is likely still in the aqueous layer.

  • Fix:

    • Did you saturate with NaCl? If not, add solid NaCl to the aqueous layer until saturated.

    • Did you use Chloroform/IPA? If you used DCM or Ether, re-extract the aqueous layer with CHCl3:IPA (3:1) . This solvent mixture is critical for polar amines [2].

Q2: The product is an oil, but the literature says it should be a solid.

  • Diagnosis: (2R,4R)-2-methylpiperidin-4-amine is a low-melting solid/oil. It is also hygroscopic .

  • Fix: Trace water or solvent residues often keep it as an oil.

    • Store under Nitrogen/Argon in the fridge; it may solidify over time.

    • Verify identity via NMR (

      
      ). If the proton signals are correct, the physical state (oil vs solid) is a minor purity issue (likely water).
      

Q3: Can I use Silica Gel chromatography to purify the free base?

  • Diagnosis: Polar amines streak badly on standard silica.

  • Fix: You must modify the mobile phase. Use DCM:MeOH:NH4OH (90:9:1) . The Ammonium Hydroxide (

    
    ) competes with the amine for acidic sites on the silica, preventing streaking.
    

Q4: I lost mass during rotary evaporation.

  • Diagnosis: Volatility.

  • Fix: Do not use a high-vacuum pump for the final drying steps. Use a water aspirator vacuum (~20-40 mbar) and keep the bath temperature < 40°C. For final drying, a stream of nitrogen is safer than high vacuum.

References
  • Reich, H. J. (n.d.). Isolation of Amines. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Lagalante, A. F. (2014).[3] Extraction of Polar Amines. In Encyclopedia of Analytical Chemistry. Wiley Online Library. (General reference for CHCl3/IPA efficacy).

  • PubChem. (2024).[4] Compound Summary: (2R,4R)-2-methylpiperidin-4-amine. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of (2R,4R)-2-Methylpiperidin-4-amine

Welcome to the technical support center for (2R,4R)-2-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R,4R)-2-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered amine. Here, we will explore the underlying reasons for its low reactivity and provide practical, field-proven troubleshooting strategies to ensure the success of your synthetic endeavors.

Introduction: Understanding the Challenge

(2R,4R)-2-methylpiperidin-4-amine is a valuable chiral building block in medicinal chemistry and organic synthesis.[1][2] Its rigid, disubstituted piperidine scaffold offers a unique three-dimensional architecture that is often sought after in the design of novel therapeutic agents. However, the very features that make this molecule attractive—the stereochemically defined methyl group at the 2-position and the amine at the 4-position—also introduce significant steric hindrance, which can dramatically reduce the nucleophilicity of the primary amine. This often leads to sluggish or incomplete reactions under standard conditions.

This guide will provide a structured approach to overcoming these challenges, categorized by common reaction types.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation/amide coupling reaction with (2R,4R)-2-methylpiperidin-4-amine failing or giving low yields?

A1: The primary reason is the steric hindrance around the primary amine, which impedes the approach of the electrophilic acylating agent. The methyl group at the C2 position restricts the conformational flexibility of the piperidine ring, creating a sterically demanding environment around the C4 amine. Standard coupling reagents may not be sufficiently reactive to overcome this barrier.

Q2: I'm observing no reaction during an attempted N-alkylation. What is the likely cause?

A2: Similar to acylation, direct N-alkylation via SN2 reaction is highly sensitive to steric bulk on both the amine and the alkylating agent.[3] The nucleophilicity of the amine in (2R,4R)-2-methylpiperidin-4-amine is significantly diminished, making it a poor nucleophile for reactions with many alkyl halides.

Q3: Are there general strategies to improve the reactivity of this amine?

A3: Yes. Key strategies revolve around:

  • Increasing the electrophilicity of the reaction partner: Using more reactive electrophiles can compensate for the amine's low nucleophilicity.

  • Employing specialized catalysts or activating agents: These can facilitate the reaction by lowering the activation energy.

  • Optimizing reaction conditions: Higher temperatures, longer reaction times, and appropriate solvent choice are often necessary.

  • Alternative synthetic routes: In some cases, a different approach, such as reductive amination, may be more effective than direct alkylation.

Troubleshooting Guide: Reaction-Specific Solutions

Section 1: Acylation and Amide Bond Formation

Amide bond formation is a cornerstone of drug discovery. When working with hindered amines like (2R,4R)-2-methylpiperidin-4-amine, standard peptide coupling conditions often prove inadequate.

Problem: Low Yields with Standard Coupling Reagents (e.g., HBTU, HATU)

The bulky nature of common uronium/guanidinium-based coupling reagents can exacerbate the steric clash with the hindered amine.

Solution: Utilize More Reactive Acylating Agents and Additives

  • Acid Chlorides and Anhydrides: These are significantly more electrophilic than the activated esters formed by many coupling reagents.[4] When using acid chlorides, a non-nucleophilic base like diisopropylethylamine (DIPEA) or pyridine is essential to neutralize the HCl generated.[4][5]

  • Specialized Coupling Reagents: Consider reagents known to be effective for hindered couplings. For instance, COMU has shown high efficiency and is a safer alternative to HOBt- or HOAt-based reagents.[6]

  • Catalytic Acylation: The use of catalysts like 4-(dimethylamino)pyridine (DMAP) can accelerate acylation reactions, even with less reactive anhydrides.[7]

Recommended Protocol: Acylation using an Acid Chloride
  • Dissolve (2R,4R)-2-methylpiperidin-4-amine (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the acid chloride (1.05 eq) in the same solvent dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish at 0 °C, allow it to warm to room temperature and stir for an extended period (12-24 hours). Gentle heating may be required in some cases.

  • Upon completion, perform an appropriate aqueous workup to remove the base and any unreacted acid chloride.

Section 2: N-Alkylation

Direct alkylation of (2R,4R)-2-methylpiperidin-4-amine can be particularly challenging due to its reduced nucleophilicity.

Problem: Failure of Direct Alkylation with Alkyl Halides

The low nucleophilicity of the amine often results in no reaction or the prevalence of side reactions, especially with more hindered alkyl halides.

Solution 1: Reductive Amination

Reductive amination is often a more reliable method for synthesizing sterically hindered secondary and tertiary amines.[8][9] This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by reduction.

G Amine (2R,4R)-2-Methylpiperidin-4-amine Imine Iminium Intermediate Amine->Imine + Ketone Ketone/Aldehyde Ketone->Imine + Product Alkylated Amine Product Imine->Product Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd)

Solution 2: Specialized Alkylation Protocols for Hindered Amines

For cases where direct alkylation is necessary, specific conditions can be employed:

  • Use of Alkyl Tosylates: Alkyl tosylates are excellent leaving groups and can be more effective than halides. A method utilizing alkyl tosylates in the presence of a strong, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine (PMP) in refluxing toluene has been reported to be successful for hindered amines.[10]

  • Photoinduced, Copper-Catalyzed Alkylation: Recent advances have shown that photoinduced copper catalysis can enable the N-alkylation of secondary amines with unactivated alkyl halides, a method that could be adapted for hindered primary amines.[3]

Recommended Protocol: Reductive Amination
  • Dissolve (2R,4R)-2-methylpiperidin-4-amine (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. This reducing agent is particularly effective as it is selective for the iminium ion over the carbonyl starting material.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Section 3: C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful tools, but can be challenging with hindered amines.

Problem: Low Catalyst Turnover and Poor Yields

Steric hindrance can inhibit the reductive elimination step in the catalytic cycle, leading to low yields and catalyst decomposition.

Solution: Ligand and Condition Optimization

The choice of phosphine ligand is critical for the success of these reactions.

  • Bulky, Electron-Rich Ligands: Ligands such as biarylphosphines are specifically designed to promote the coupling of hindered substrates.[11] These ligands accelerate the rate-limiting reductive elimination step.

  • Reaction Temperature and Base: Elevated temperatures are often required for coupling hindered amines.[11] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often giving the best results.

G

Summary of Recommended Conditions
Reaction TypeKey ChallengeRecommended SolutionReagents/CatalystsSolventTemperature
Acylation Steric hindrance impeding nucleophilic attackIncrease electrophilicity of acylating agentAcid Chlorides, COMU, DMAP (cat.)DCM, THF0 °C to RT
N-Alkylation Low nucleophilicity of the amineSwitch to reductive aminationAldehyde/Ketone, NaBH(OAc)₃DCE, DCMRoom Temp.
C-N Coupling Slow reductive elimination from metal centerLigand optimization and harsher conditionsBulky Biarylphosphine Ligands, Pd catalyst, NaOtBuToluene, Dioxane80-110 °C

Conclusion

The low reactivity of (2R,4R)-2-methylpiperidin-4-amine is a direct consequence of its sterically hindered nature. However, by understanding the underlying principles and employing the appropriate strategies, these challenges can be overcome. The key to success lies in moving beyond standard protocols and utilizing more reactive reagents, alternative synthetic pathways like reductive amination, and carefully optimized catalytic systems. This guide provides a starting point for troubleshooting, but as with all chemical research, empirical optimization for each specific substrate combination is paramount.

References
  • Kasztreiner, E., & Vargha, L. (1964). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis, 1999(3), 435-440.
  • Sommer, H. Z., & Jackson, L. L. (1973).
  • Rosenthal, D. A., & Watson, J. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145, 4707-4715.
  • Stork, G., & Dowd, S. R. (1963). Alkylation of enamines derived from sterically hindered amines. Journal of the American Chemical Society, 85(14), 2178-2180.
  • Li, Y., et al. (2021). Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. RSC Advances, 11(56), 35633-35640.
  • Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(14), 4434.
  • Abolhasani, M., et al. (2022). Recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines in a continuous segmented flow reactor.
  • Ikawa, T., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1791-1798.
  • Twitty, C. M., & MacMillan, D. W. C. (2017). Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. Journal of the American Chemical Society, 139(35), 12269-12272.
  • Itami, K., et al. (2021). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • Heravi, M. M., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Molecules, 17(5), 5169-5180.
  • Clark, J. H., et al. (2018). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 118(15), 7475-7529.
  • Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Chemistry Stack Exchange. Acetylation of Secondary amines. Retrieved from [Link]

  • LibreTexts Chemistry. 24.7: Reactions of Amines. Retrieved from [Link]

  • Reddy, C. R., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(7), 9447-9457.
  • da Silva, E. F., & Svendsen, H. F. (2016). CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. Energy & Fuels, 30(2), 1473-1483.
  • Wróbel, M., & Wujec, M. (2023).
  • Marzilli, L. G., et al. (1999). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 38(4), 777-787.
  • Afari, F. T., et al. (2019). Mass-transfer studies of catalyst-aided CO2 absorption and desorption. International Journal of Greenhouse Gas Control, 83, 131-139.
  • Jessop, P. G., et al. (2012). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Green Chemistry, 14(5), 1245-1250.
  • Antonov, D., & Gusev, B. (2016). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Royal Society of Chemistry.
  • Abolhasani, M. (2022). Researchers devise cheaper, faster way to continuously produce amines. chemeurope.com.
  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16091-16102.
  • Snaith, J. S., et al. (2006). Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 71(13), 5198-5207.
  • Eliel, E. L., & Vierhapper, F. W. (1975). Steric effects on the configuration at nitrogen in piperidines. Journal of the American Chemical Society, 97(9), 2424-2429.
  • ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]

  • O'Brien, P., & Campos, K. R. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8566-8575.
  • O'Brien, P., & Campos, K. R. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8566-8575.
  • Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(11), 5489-5499.
  • Chafaa, S., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy. RSC Advances, 12(8), 4187-4190.
  • Snaith, J. S., et al. (2006). Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 71(13), 5198-5207.
  • Guo, P., et al. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.

Sources

Optimization

handling hygroscopic nature of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride

Technical Support Center: Handling (2R,4R)-2-methylpiperidin-4-amine dihydrochloride Case ID: HYGRO-PIP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Urgency: High (Moisture Sensitiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling (2R,4R)-2-methylpiperidin-4-amine dihydrochloride

Case ID: HYGRO-PIP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Urgency: High (Moisture Sensitive)[1][2]

Executive Summary: The Nature of the Challenge

You are working with (2R,4R)-2-methylpiperidin-4-amine dihydrochloride .[1][2] This is not just a salt; it is a "moisture magnet." Like many low-molecular-weight diamine salts, the lattice energy of the crystal is easily overcome by the hydration energy provided by atmospheric water.[1][2]

The Consequence: Upon exposure to ambient humidity (even 40-50% RH), this compound will undergo deliquescence —transitioning from a free-flowing white powder to a sticky gum and eventually an aqueous solution within minutes.[1][2] This compromises stoichiometry, introduces unknown water mass into anhydrous reactions, and degrades the physical handling properties of the reagent.

This guide provides the protocols required to maintain the integrity of this reagent from storage to reaction.

Storage & Handling Essentials (The "Prevention" Phase)

Q: How do I store this compound long-term? A: The "original container" is rarely sufficient once the seal is broken.[1][2]

  • Primary Barrier: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).[1][2]

  • Secondary Barrier: Place the vial inside a desiccator containing Phosphorus Pentoxide (

    
    )  or Potassium Hydroxide (KOH)  pellets.[1]
    
    • Why KOH? Since this is an amine salt, acidic vapors (HCl) can theoretically evolve over long periods.[1] KOH neutralizes these while absorbing water.[2] Avoid acidic desiccants if possible, though

      
       is acceptable if the vial is tightly sealed.
      
  • Temperature:

    
     is standard to slow potential hydrolysis or oxidation, but warm to room temperature  before opening to prevent condensation.[1][2]
    

Q: What is the "Golden Rule" for transfer? A: Never expose the bulk container to the open lab atmosphere.

  • Gold Standard: Handle exclusively in a glovebox (

    
    ).[1][2]
    
  • Silver Standard: Use a glove bag or a "cone of nitrogen" (inverted funnel flowing dry

    
     over the balance).
    

Operational Troubleshooting (The "During Experiment" Phase)

Scenario A: "The solid has turned into a sticky goo/oil. Is it ruined?"

Diagnosis: Deliquescence.[1][2] The salt has absorbed enough atmospheric water to dissolve in it. Solution: You can likely recover it using Azeotropic Drying .[1][2] Do not heat it directly, as this may degrade the amine or sublime the salt.

Protocol: The "Rescue" Azeotrope

  • Dissolve: Add a minimal amount of anhydrous Methanol to fully dissolve the goo.

  • Chase: Add 10 volumes of anhydrous Toluene (or Benzene, if safety permits).

  • Evaporate: Rotary evaporate at

    
    . The methanol/toluene azeotrope will carry the water away.
    
  • Repeat: Repeat step 2-3 twice.

  • Final Dry: Place the resulting solid under high vacuum (

    
    ) for 12 hours, preferably with a 
    
    
    
    trap.
Scenario B: "I cannot get a stable weight. The balance keeps drifting up."

Diagnosis: Kinetic water uptake.[1] The sample is absorbing weight (water) faster than the balance stabilizes. Solution: Switch to Weighing by Difference or Gravimetric Stock Solutions .[1][2]

Protocol: Weighing by Difference (Benchtop Method)

  • Dry a capped vial containing the bulk solid in a desiccator.

  • Tare the balance with a receiving flask (containing solvent if possible).

  • Take the bulk vial, remove the cap, pour an approximate amount into the receiving flask, and immediately recap the bulk vial.

  • Weigh the bulk vial again. The loss in mass is the exact amount transferred.

    • Why? You are measuring the static container, not the hygroscopic solid that is currently absorbing water on the balance pan.

Visual Workflows

Figure 1: Decision Tree for Handling State

G Start Inspect Reagent State Powder Free-Flowing Powder Start->Powder Clumped Clumped / Sticky Start->Clumped Liquid Liquid / Oil (Deliquesced) Start->Liquid Action_Weigh Proceed to Weighing (Inert Atmosphere) Powder->Action_Weigh Ideal Action_Dry Vacuum Dry (40°C, 4h, P2O5 trap) Clumped->Action_Dry Mild Moisture Action_Rescue Azeotropic Rescue (MeOH -> Toluene -> Rotovap) Liquid->Action_Rescue Severe Moisture Action_Dry->Powder Check_Purity Verify Purity (H-NMR) Action_Rescue->Check_Purity Check_Purity->Powder Pass

Caption: Workflow for assessing and recovering hygroscopic amine salts based on physical state.

Analytical & QC (The "Verification" Phase)

Q: How do I verify the water content before a sensitive reaction? A: Standard NMR is often insufficient unless you use a specific pulse sequence or standard.[1]

  • Method 1: Karl Fischer (KF) Titration (Coulometric): The gold standard.[1][2] Ensure your solvent system (usually Methanol/Formamide) can dissolve the salt.

  • Method 2: qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid or DMSO-d6 with known water content).[1][2] Integrate the

    
     peak (usually around 3.3 ppm in DMSO-d6, but shifts with pH/salt conc) relative to the standard.[1]
    

Table 1: Solvent Compatibility for Reaction

SolventSuitabilityNotes
DCM (Dichloromethane) HighGood solubility for the free base; salt may require suspension.[1][2]
DMF/DMSO HighDissolves the salt well; difficult to remove.
THF (Tetrahydrofuran) ModerateSalt often insoluble; requires vigorous stirring or conversion to free base in situ.[2]
Water N/AAvoid unless doing aqueous workup.[2] Promotes hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q: Can I just use the "free base" instead of the dihydrochloride to avoid this? A: The free base ((2R,4R)-2-methylpiperidin-4-amine) is a liquid or low-melting solid that is prone to oxidation (N-oxide formation) and absorbs


 from the air to form carbamates.[1][2] The dihydrochloride salt is the "protective armor." Stick to the salt for storage; liberate the free base only in situ using a base like DIPEA or 

during your reaction.

Q: My reaction yield is low. Could the water be the culprit? A: Yes. If you weighed 100 mg of "wet" salt, you might actually have 80 mg of salt and 20 mg of water.

  • Stoichiometry Error: You are under-loading the limiting reagent.[1][2]

  • Side Reactions: Water can quench sensitive electrophiles (e.g., acid chlorides, isocyanates) you are reacting the amine with.[1]

Q: Can I use silica gel to dry it? A: No. Silica gel is slightly acidic and can bind strongly to amines, making recovery difficult.[1] Use


 (in a separate dish, not touching the compound) or KOH pellets in the desiccator.

References

  • American Chemical Society (ACS). Drying and Weighing Hygroscopic Substances in Microanalysis.[2] Analytical Chemistry.[2][3][4] [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals.[1] Butterworth-Heinemann, 2013.[1][2] (Standard text for drying amine salts via azeotrope).

  • BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride (General Amine Salt Protocol). (Analogous compound handling).[2]

  • Sigma-Aldrich. Drying Agents and Desiccants: Technical Guide.[1][2]

  • ResearchGate. Discussion on isolating and drying very hygroscopic amine salts.

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC methods for determining enantiomeric excess of (2R,4R)-2-methylpiperidin-4-amine

This guide details the chromatographic strategies for determining the enantiomeric excess (ee) of (2R,4R)-2-methylpiperidin-4-amine , a critical chiral intermediate in the synthesis of Kappa Opioid Receptor (KOR) antagon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic strategies for determining the enantiomeric excess (ee) of (2R,4R)-2-methylpiperidin-4-amine , a critical chiral intermediate in the synthesis of Kappa Opioid Receptor (KOR) antagonists and SHP2 inhibitors.

Executive Summary

Determining the enantiomeric purity of (2R,4R)-2-methylpiperidin-4-amine presents a dual challenge:

  • Stereochemical Complexity: The molecule has two chiral centers, resulting in four possible stereoisomers: the target (2R,4R) , its enantiomer (2S,4S) , and the diastereomeric pair (2R,4S)/(2S,4R) .

  • Detection Limits: As an aliphatic amine, it lacks a strong UV chromophore, making standard UV detection at 254 nm ineffective without derivatization or specific low-wavelength techniques.

This guide compares three industry-validated methodologies: Direct Crown Ether HPLC (Recommended), Polysaccharide HPLC with Basic Modifiers , and Derivatization-Based Analysis .

Method 1: The "Gold Standard" – Crown Ether Chiral HPLC

Best For: Direct analysis of underivatized primary amines; High specificity for the ammonium ion (


).

This method utilizes a chiral crown ether stationary phase (Crownpak CR-I(+)) which forms a host-guest complex specifically with the primary ammonium group of the piperidine ring. It is the most robust method for separating amino-piperidines.

Mechanism of Action

The chiral crown ether (18-crown-6 derivative) on the column forms a reversible inclusion complex with the protonated primary amine at position 4. The stability of this complex differs between the (R) and (S) configurations, leading to separation.[1]

Experimental Protocol
  • Column: Daicel CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm).[2]

    • Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+) version.

  • Mobile Phase: Aqueous Perchloric Acid (HClO₄) , pH 1.0 to 2.0.[2][3]

    • Optimization: Start with pH 1.[3]5. If retention is too long, add Methanol (max 15% v/v).[3]

  • Flow Rate: 0.4 – 0.5 mL/min (Lower flow rates improve resolution for crown ethers).

  • Temperature: 25°C (Lower temperatures, e.g., 10-15°C, can significantly improve resolution).

  • Detection: UV at 200–210 nm (low UV) or Refractive Index (RI) / ELSD if UV signal is weak.

  • Sample Prep: Dissolve 1 mg of sample in the mobile phase (acidic water). Ensure the amine is fully protonated.

Performance Metrics:

Parameter Rating Notes

| Resolution (


)  | High (★★★★★) | Excellent separation of enantiomers due to specific host-guest fit. |
| Sensitivity  | Medium (★★★☆☆) | Limited by low-UV detection; requires high purity solvents. |
| Robustness  | High ([4]★★★★☆) | Highly reproducible; column life is sensitive to high pH (>2). |
Method 2: Polysaccharide-Based HPLC (Normal/Polar Ionic Mode)

Best For: Laboratories without specialized crown ether columns; Process-scale monitoring.

This method uses amylose or cellulose-based columns (e.g., Chiralpak AD-H or IC). Since the analyte is basic, a basic additive (Diethylamine) is mandatory to suppress peak tailing.

Experimental Protocol
  • Column: Chiralpak® IC or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Why IC? Immobilized columns (IC) allow for a wider range of solvents, useful for solubility.

  • Mobile Phase:

    • Base: n-Hexane / Isopropanol (90:10 v/v).

    • Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

Critical Technical Note: Separation of the diastereomers (cis vs. trans) is often achieved easily on these columns, but the enantiomeric split (2R,4R vs 2S,4S) may require screening different alcohol modifiers (Methanol vs. Ethanol vs. IPA).

Performance Metrics:

Parameter Rating Notes

| Resolution (


)  | Medium (★★★☆☆) | Can suffer from peak tailing if amine modifier is insufficient. |
| Sensitivity  | Low (★★☆☆☆) | Hexane/IPA cutoff interferes with low-UV detection (200-210 nm). |
| Throughput  | High ([4]★★★★☆) | Faster run times than Crown ether methods. |
Method 3: Derivatization with GITC (High Sensitivity)

Best For: Trace analysis (high ee requirements >99.5%); Samples with UV-interfering matrices.

Reacting the amine with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) introduces a strong chromophore and converts enantiomers into diastereomers, which are often easier to separate.

Experimental Protocol
  • Derivatization:

    • Mix 10 µL of amine sample (10 mM in Acetonitrile) with 10 µL of GITC reagent (15 mM in Acetonitrile).

    • Add 10 µL of Triethylamine (base catalyst).

    • Incubate at Room Temperature for 20 minutes.

  • HPLC Conditions:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus) or Chiralpak AD-H (for enhanced selectivity).

    • Mobile Phase: Acetonitrile / Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm (Strong signal from GITC moiety).

Performance Metrics:

Parameter Rating Notes

| Resolution (


)  | High (★★★★☆) | Diastereomers separate well on standard phases.[6] |
| Sensitivity  | Very High ([4]★★★★★) | Allows detection of <0.05% impurity. |
| Convenience  | Low (★★☆☆☆) | Requires extra sample prep steps; kinetic resolution issues possible. |
Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method based on your lab's capabilities and the sample's nature.

MethodSelection cluster_0 Method 1 Workflow Start Start: (2R,4R)-2-methylpiperidin-4-amine Sample CheckUV Is High Sensitivity (UV > 254nm) Required? Start->CheckUV CheckCrown Is Crownpak CR(+) Column Available? CheckUV->CheckCrown No (Standard Purity) Method3 Method 3: GITC Derivatization (Indirect, Standard UV) CheckUV->Method3 Yes (Trace Analysis) Method1 Method 1: Crownpak CR-I(+) (Direct, Acidic Mobile Phase) CheckCrown->Method1 Yes (Recommended) Method2 Method 2: Chiralpak IC/AD-H (Direct, Basic Modifier) CheckCrown->Method2 No M1_Step1 Dissolve in pH 1.5 HClO4 Method1->M1_Step1 M1_Step2 Inject on Crownpak CR-I(+) M1_Step1->M1_Step2 M1_Step3 Detect at 200nm M1_Step2->M1_Step3

Caption: Decision tree for selecting the optimal chiral analysis method based on sensitivity needs and column availability.

References
  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • World Intellectual Property Organization. (2018). WO2018081091A1 - Pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors. (Describes synthesis and resolution of 2-methylpiperidin-4-amine intermediates).
  • National Institutes of Health (NIH). (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (Discusses separation of cis/trans aminopiperidine diastereomers). Retrieved from [Link]

Sources

Comparative

mass spectrometry fragmentation patterns of (2R,4R)-2-methylpiperidin-4-amine

An In-Depth Guide to the Mass Spectrometry Fragmentation of (2R,4R)-2-methylpiperidin-4-amine: A Comparative Analysis of Ionization Techniques This guide provides a detailed predictive analysis of the mass spectrometric...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of (2R,4R)-2-methylpiperidin-4-amine: A Comparative Analysis of Ionization Techniques

This guide provides a detailed predictive analysis of the mass spectrometric fragmentation patterns for (2R,4R)-2-methylpiperidin-4-amine, a chiral piperidine derivative representative of scaffolds commonly found in pharmaceutical development.[1] Given the absence of direct, published spectra for this specific stereoisomer, this document synthesizes foundational principles of mass spectrometry with data from analogous cyclic amines to build a robust predictive framework. We will compare the expected fragmentation behaviors under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) with tandem mass spectrometry (MS/MS), providing researchers with a practical guide for structural elucidation and analytical method development.

The Foundational Principles of Cyclic Amine Fragmentation

The fragmentation of piperidine derivatives in a mass spectrometer is fundamentally governed by the presence of the basic nitrogen atom, which directs the initial ionization and subsequent cleavage pathways.[2] The two primary ionization techniques, EI and ESI, induce fragmentation through different mechanisms, yielding complementary structural information.[3]

  • Electron Ionization (EI): This high-energy technique involves bombarding the analyte with 70 eV electrons, creating a high-energy molecular radical cation (M+•).[4] This excess energy causes extensive and often complex fragmentation. For amines, fragmentation is typically initiated at the nitrogen atom, with the most common pathway being α-cleavage —the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen.[5][6] This process results in the formation of a stable, resonance-stabilized iminium ion.[2] The largest substituent at the α-carbon is preferentially lost as a radical.[5]

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for generating intact protonated molecules, [M+H]⁺, especially for basic compounds like amines.[1] Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). Fragmentation of the even-electron [M+H]⁺ ion is driven by charge-remote pathways, often involving the neutral loss of small, stable molecules like ammonia (NH₃) or water.[3][7]

Predicted Fragmentation of (2R,4R)-2-methylpiperidin-4-amine under EI-MS

Under electron ionization, the molecular ion of (2R,4R)-2-methylpiperidin-4-amine (C₆H₁₄N₂, MW = 114.19) is expected to undergo significant fragmentation. The molecular ion peak at m/z 114, if observed, will likely be of low intensity.[5]

The primary fragmentation pathways are predicted to be:

  • α-Cleavage (Loss of Methyl Radical): The most favored α-cleavage involves the loss of the largest substituent on a carbon adjacent to the nitrogen.[5] In this case, cleavage of the C2-CH₃ bond is highly probable, leading to the formation of a stable iminium cation at m/z 99 . This is often a dominant peak in the spectrum of N-heterocycles with alkyl substituents.

  • Ring Fission and Subsequent Cleavages: The piperidine ring itself can undergo cleavage.[2] An initial cleavage adjacent to the nitrogen can be followed by a series of rearrangements and further bond scissions. A common pathway for cyclic amines involves ring opening to form an ionized enamine, which then decomposes further.[8] This can lead to a complex series of smaller fragment ions.

  • Loss of the Amino Group: Cleavage of the C4-N bond can lead to the loss of an amino radical (•NH₂) or ammonia (NH₃), although this is generally less favored than α-cleavage in the initial fragmentation step. A more likely scenario involves ring opening followed by elimination, potentially leading to a fragment corresponding to the loss of CH₄N₂ (m/z 114 -> m/z 70).

Predicted Key EI-MS Fragments
Predicted m/z Proposed Identity Fragmentation Pathway Expected Relative Abundance
114[M]+•Molecular IonLow to Absent
99[M - CH₃]+α-Cleavage at C2High (Potentially Base Peak)
84[M - NH₂ - H₂]+•Complex ring cleavage and loss of amino groupModerate
70[C₅H₁₀]+•Ring cleavage and loss of CH₄N₂Moderate to Low
56[C₄H₈]+• or [C₃H₆N]+Further fragmentation of larger ionsModerate
Diagram of Predicted EI-MS Fragmentation Pathways

G cluster_main Predicted EI-MS Fragmentation cluster_path1 α-Cleavage cluster_path2 Ring Fission MolIon Molecule (C₆H₁₄N₂) MW = 114.19 EI Electron Ionization (70 eV) MolIon->EI M_plus [M]+• m/z 114 EI->M_plus LossCH3 - •CH₃ M_plus->LossCH3 LossCH4N2 - CH₄N₂ M_plus->LossCH4N2 Frag99 [M - CH₃]+ m/z 99 LossCH3->Frag99 Frag70 [C₅H₁₀]+• m/z 70 LossCH4N2->Frag70

Caption: Predicted major fragmentation pathways for (2R,4R)-2-methylpiperidin-4-amine under EI-MS.

Predicted Fragmentation of (2R,4R)-2-methylpiperidin-4-amine under ESI-MS/MS

Using ESI in positive ion mode, the molecule will readily form a protonated precursor ion, [M+H]⁺, at m/z 115 . Subsequent fragmentation via CID will proceed from this stable, even-electron ion.

The primary fragmentation pathways are predicted to be:

  • Neutral Loss of Ammonia: The most intuitive and highly probable fragmentation pathway for a protonated primary amine is the neutral loss of ammonia (NH₃, 17.03 Da). This is a charge-remote fragmentation common in piperidine alkaloids and related structures.[1][3] This would result in a prominent product ion at m/z 98 .

  • Ring Opening followed by Elimination: Protonation on the ring nitrogen can induce ring opening. Subsequent rearrangement and elimination of small neutral molecules like ethene (C₂H₄) or propene (C₃H₆) from the opened chain could lead to various smaller fragment ions.

  • Combined Losses: The m/z 98 fragment ion, having lost the exocyclic amine, may undergo further fragmentation. A common pathway for the resulting cyclic structure would be the loss of ethene (28.05 Da), leading to a fragment at m/z 70 .

Predicted Key ESI-MS/MS Fragments
Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss Fragmentation Pathway Expected Relative Abundance
115115-Precursor IonHigh
11598NH₃ (17.03 Da)Loss of exocyclic amino groupHigh (Potentially Base Peak)
11570NH₃ + C₂H₄ (45.08 Da)Sequential loss from precursorModerate
9870C₂H₄ (28.05 Da)Fragmentation of m/z 98 ionModerate
Diagram of Predicted ESI-MS/MS Fragmentation Pathways

G cluster_main Predicted ESI-MS/MS Fragmentation cluster_path1 Primary Neutral Loss cluster_path2 Secondary Fragmentation Precursor [M+H]⁺ m/z 115 CID Collision-Induced Dissociation (CID) Precursor->CID LossNH3 - NH₃ CID->LossNH3 Frag98 [M+H - NH₃]⁺ m/z 98 LossC2H4 - C₂H₄ Frag98->LossC2H4 LossNH3->Frag98 Frag70 [M+H - NH₃ - C₂H₄]⁺ m/z 70 LossC2H4->Frag70

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of the target molecule via ESI-MS/MS.

The Challenge of Stereoisomer Differentiation

It is critical to recognize that conventional mass spectrometry techniques like EI-MS and ESI-MS/MS are inherently "chiral-blind."[9] Enantiomers, such as (2R,4R)- and (2S,4S)-2-methylpiperidin-4-amine, have identical physical properties and will produce identical mass spectra under these conditions.

While diastereomers (e.g., cis vs. trans isomers) can sometimes be distinguished based on differences in fragment ion abundances resulting from varied steric hindrance in the transition states of fragmentation, predicting these differences a priori is unreliable. To confidently differentiate stereoisomers, advanced methods are required, such as:

  • Chiral Chromatography-MS: Separating the isomers chromatographically before they enter the mass spectrometer.

  • Chiral Derivatization: Reacting the analyte with a chiral reagent to create diastereomers that can be separated or may fragment differently.

  • Advanced MS Techniques: Methods like ion mobility-mass spectrometry (IM-MS) or photodissociation mass spectrometry can sometimes distinguish diastereomeric complexes based on their size, shape, or energy differences.[9]

Proposed Experimental Workflow for Analysis

To validate the predicted fragmentation patterns, a systematic experimental approach is necessary. This protocol provides a self-validating system for acquiring high-quality mass spectra for both EI and ESI methods.

Diagram of General Analytical Workflow

G cluster_workflow General Experimental Workflow SamplePrep 1. Sample Preparation (Dilute in suitable solvent) MethodSelection 2. Method Selection SamplePrep->MethodSelection GCMS 3a. GC-MS Analysis (for EI) MethodSelection->GCMS LCMS 3b. LC-MS/MS Analysis (for ESI) MethodSelection->LCMS DataAcquisition 4. Data Acquisition (Full Scan & Product Ion Scan) GCMS->DataAcquisition LCMS->DataAcquisition DataAnalysis 5. Data Analysis (Compare spectra to predictions) DataAcquisition->DataAnalysis

Caption: A logical workflow for the mass spectrometric analysis of the target compound.

Protocol 1: GC-MS for EI Fragmentation
  • Rationale: GC is suitable for volatile and thermally stable amines, providing excellent separation and enabling direct introduction into an EI source for classic fragmentation pattern analysis.[1]

  • Methodology:

    • Sample Preparation: Prepare a 10-100 µg/mL solution of the analyte in a volatile, inert solvent like methanol or dichloromethane.

    • GC System: Use a gas chromatograph with a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL using a split or splitless inlet. An inlet temperature of 250°C is a good starting point.

    • Oven Program: Begin at a low temperature (e.g., 60°C) and ramp at 10-20°C/min to a final temperature of ~280°C. The specific program should be optimized to ensure good peak shape.

    • MS System:

      • Ionization Source: Electron Ionization (EI).[2]

      • Ionization Energy: 70 eV (standard for library matching and reproducible fragmentation).[2]

      • Mass Range: Scan from m/z 40 to 200 to cover the molecular ion and all expected fragments.

      • Source Temperature: ~230°C.

    • Data Analysis: Identify the molecular ion peak (m/z 114) and major fragment ions. Compare the observed fragmentation pattern against the predicted ions (m/z 99, 70, 56).

Protocol 2: LC-MS/MS for ESI Fragmentation
  • Rationale: LC-MS/MS is the gold standard for analyzing less volatile or polar compounds and for targeted fragmentation studies. ESI provides the gentle ionization needed to observe the precursor ion.[1]

  • Methodology:

    • Sample Preparation: Prepare a 0.1-1.0 µg/mL solution of the analyte in a solvent compatible with reverse-phase chromatography (e.g., 50:50 methanol:water with 0.1% formic acid). The acid is crucial for promoting protonation.

    • LC System: Use a high-performance liquid chromatograph with a C18 column.

    • Mobile Phase: A gradient elution is recommended. Start with a high aqueous component (e.g., 95% Water + 0.1% Formic Acid) and ramp to a high organic component (e.g., 95% Acetonitrile + 0.1% Formic Acid).

    • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is required.[2]

      • Ionization Source: Electrospray Ionization (ESI).

      • Ionization Mode: Positive ion mode is essential for protonating the amine nitrogens.[1]

    • MS/MS Method:

      • Step A (Full Scan): First, perform a full scan (e.g., m/z 50-250) to confirm the presence and mass of the protonated precursor ion ([M+H]⁺ at m/z 115).

      • Step B (Product Ion Scan): Select m/z 115 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) using an inert collision gas like nitrogen or argon to induce fragmentation and record the resulting product ion spectrum.[1]

    • Data Analysis: Analyze the product ion spectrum for the predicted fragments, primarily the neutral loss of NH₃ (m/z 98) and any subsequent fragments (m/z 70).

Conclusion

This guide establishes a detailed predictive framework for the mass spectrometric fragmentation of (2R,4R)-2-methylpiperidin-4-amine. Under EI-MS, fragmentation is expected to be dominated by α-cleavage , yielding a characteristic ion at m/z 99. In contrast, ESI-MS/MS analysis of the protonated molecule (m/z 115) is predicted to show a primary neutral loss of ammonia , resulting in a major product ion at m/z 98. While these standard techniques provide invaluable structural information, they are insufficient for stereochemical assignment. The provided experimental protocols offer a robust starting point for researchers to acquire high-quality data and validate these predictions in a laboratory setting, aiding in the structural confirmation of this and related piperidine-containing compounds.

References

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source: Rapid Communications in Mass Spectrometry. URL: [Link]

  • Title: Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Source: Biomedical & Environmental Mass Spectrometry. URL: [Link]

  • Title: Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene rad. Source: Organic Mass Spectrometry. URL: [Link]

  • Title: Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Source: Scholars.Direct. URL: [Link]

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source: ResearchGate (Request PDF). URL: [Link]

  • Title: Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Source: Data from a study, hosted by Scholars.Direct. URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry. Source: University of Texas at Austin, Chemistry Department. URL: [Link]

  • Title: Chiral Mass Spectrometry: An Overview. Source: Trends in Analytical Chemistry via PolyU Institutional Research Archive. URL: [Link]

  • Title: ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Source: ResearchGate. URL: [Link]

  • Title: Chiral analysis by MS. Source: Analytical Chemistry. URL: [Link]

  • Title: Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. Source: Semantic Scholar. URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Source: RSC Advances. URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns. Source: Science Ready. URL: [Link]

  • Title: Mass Spectrometry: Fragmentation. Source: University Course Lecture Slides. URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Fragmentation patterns in the mass spectra of organic compounds. Source: Chemguide. URL: [Link]

Sources

Validation

Publish Comparison Guide: Validating Absolute Configuration of (2R,4R)-2-methylpiperidin-4-amine

This guide outlines a rigorous, evidence-based framework for validating the absolute configuration of (2R,4R)-2-methylpiperidin-4-amine . This specific scaffold (a cis-1,3-disubstituted piperidine) is a high-value pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based framework for validating the absolute configuration of (2R,4R)-2-methylpiperidin-4-amine . This specific scaffold (a cis-1,3-disubstituted piperidine) is a high-value pharmacophore in kinase inhibitor development (e.g., JAK/TYK2 pathways), where stereochemical purity directly correlates with potency and selectivity.

Executive Summary & Strategic Context

In the synthesis of (2R,4R)-2-methylpiperidin-4-amine, "chiral amnesia" is a persistent risk. The molecule possesses two stereocenters (C2 and C4). While the relative configuration (cis vs. trans) can often be assigned via NMR (NOESY/coupling constants), the absolute configuration (2R,4R vs. 2S,4S) requires definitive biophysical proof.

This guide compares the three primary validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR with Chiral Derivatizing Agents (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .

The Decision Matrix
FeatureMethod A: SC-XRD (Chiral Salt) Method B: Mosher's NMR Method C: VCD + DFT
Confidence Level Absolute (Gold Standard) High (Requires careful analysis)High (Model dependent)
Sample State Single Crystal (Required)Solution (CDCl₃/DMSO)Solution (CDCl₃)
Time to Result 2–7 Days (Screening + Data)1–2 Days2–5 Days (Calc. heavy)
Sample Destructive? No (Recoverable)Yes (Derivatized)No
Best For... CMC Validation / IND Filing Early Discovery / Intermediates Oils / Non-crystalline solids

Technical Deep Dive & Protocols

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Best for: Final compound validation and regulatory documentation.

Since (2R,4R)-2-methylpiperidin-4-amine is a liquid or low-melting solid as a free base, it does not crystallize readily. The strategy relies on Chiral Salt Formation using a counterion with a known absolute configuration (e.g., L-Tartaric acid or (R)-Mandelic acid). This introduces a "chiral internal reference," allowing determination of the amine's configuration relative to the acid.

Experimental Protocol: Chiral Salt Crystallization
  • Stoichiometry: Mix the amine (0.1 mmol) with an equimolar amount (0.1 mmol) of (2R,3R)-(+)-Tartaric acid or (R)-(-)-Mandelic acid in methanol (0.5 mL).

  • Screening: If immediate precipitation occurs, redissolve by heating and allow to cool slowly. If no precipitate forms, add an anti-solvent (diisopropyl ether or ethyl acetate) dropwise until turbid, then store at 4°C.

  • Data Collection: Select a crystal with sharp edges. Collect full sphere data (Cu K

    
     radiation is preferred for light atom structures to enhance anomalous signal, though the chiral salt method relies on the known counterion, making Mo sources acceptable).
    
  • Validation: Solve the structure. The absolute configuration of the tartrate/mandelate anion is fixed. If the refined structure shows the amine as (2R,4R), the assignment is unambiguous.

Expert Insight: Avoid using HCl salts for absolute configuration unless you have a heavy atom (e.g., Br, I) present to provide sufficient anomalous scattering (Flack parameter). For light atom molecules, the chiral counterion method is far more robust.

Method B: NMR Spectroscopy (Modified Mosher’s Method)

Best for: Rapid in-process checks of intermediates (e.g., N-Boc protected amine).

Direct Mosher analysis on the free diamine is complex due to bis-amidation. The most robust protocol targets the N1-Boc protected intermediate (tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate), derivatizing only the primary C4-amine.

Mechanism

Reacting the chiral amine with (R)- and (S)-MTPA-Cl (Mosher's acid chloride) creates two diastereomeric amides. The anisotropic shielding of the phenyl group in the MTPA moiety causes predictable chemical shift changes (


) in the protons neighboring the stereocenter.
Experimental Protocol
  • Derivatization:

    • Sample 1: 5 mg Amine + 10 µL (R)-(-)-MTPA-Cl + Pyridine-d5 (0.6 mL).

    • Sample 2: 5 mg Amine + 10 µL (S)-(+)-MTPA-Cl + Pyridine-d5 (0.6 mL).

    • Note: Reaction is usually complete in 10 mins in the NMR tube.

  • Measurement: Acquire

    
    H NMR (400 MHz+) for both samples.
    
  • Analysis: Assign the C4-methine proton and the neighboring C3/C5 protons.

  • Calculation: Calculate

    
    .
    
    • Construct a Newman projection.[1]

    • Rule: Protons on the right side of the plane (defined by the MTPA conformer) will have

      
      . Protons on the left will have 
      
      
      
      .

Critical Nuance: In piperidines, ring conformation (chair flip) can complicate the vector analysis. Ensure the N-Boc group locks the conformation (usually 2-Me is equatorial).

Method C: Vibrational Circular Dichroism (VCD)

Best for: Oils where crystallization fails and derivatization is undesirable.

VCD measures the differential absorption of left and right circularly polarized IR radiation.[2][3] Unlike OR (Optical Rotation), which gives a single number, VCD provides a rich spectrum fingerprint.

Workflow
  • Spectrum Acquisition: Dissolve 10 mg of the amine in CDCl

    
    . Measure VCD spectrum (1000–1800 cm
    
    
    
    ).
  • Computational Modeling:

    • Perform a conformational search (Molecular Mechanics) for (2R,4R)-2-methylpiperidin-4-amine.

    • Optimize geometries using DFT (e.g., B3LYP/6-31G*).

    • Calculate VCD frequencies and rotational strengths.

  • Comparison: Overlay the experimental spectrum with the calculated Boltzmann-averaged spectrum.

  • Assignment: A high "CompareOA" similarity score (>80%) with correct sign alignment confirms the configuration.

Visualization of Workflows

Figure 1: Strategic Decision Tree for Configuration Assignment

DecisionTree Start Start: (2R,4R)-2-methylpiperidin-4-amine (Unknown Abs Config) StateCheck Is the sample Crystalline? Start->StateCheck YesCrystal Yes: Single Crystal Available StateCheck->YesCrystal Yes NoCrystal No: Oil / Amorphous StateCheck->NoCrystal No XRD_Direct Method A: SC-XRD (Anomalous Dispersion) YesCrystal->XRD_Direct Contains Heavy Atom? Final Validated Absolute Configuration XRD_Direct->Final SaltScreen Attempt Chiral Salt Crystallization NoCrystal->SaltScreen SaltSuccess Crystals Formed? SaltScreen->SaltSuccess XRD_Salt Method A: SC-XRD (Chiral Reference) SaltSuccess->XRD_Salt Yes DerivCheck Can sample be derivatized? SaltSuccess->DerivCheck No XRD_Salt->Final Mosher Method B: Mosher's NMR (Derivatize C4-NH2) DerivCheck->Mosher Yes (e.g. N-Boc intermediate) VCD Method C: VCD + DFT (Solution State Analysis) DerivCheck->VCD No (Direct Analysis) Mosher->Final VCD->Final

Caption: Decision logic for selecting the optimal validation method based on sample physical state and chemical stability.

Figure 2: Mosher's Analysis Logic for (2R,4R)-Isomer

MosherLogic cluster_Data Data Interpretation Step1 1. Derivatize Sample Step2 2. Measure 1H NMR Step1->Step2 Step3 3. Calculate Delta (S - R) Step2->Step3 Step4 4. Map to Model Step3->Step4 DeltaPos Delta > 0 (+) (Right Side of Plane) Step3->DeltaPos DeltaNeg Delta < 0 (-) (Left Side of Plane) Step3->DeltaNeg

Caption: Workflow for Mosher's method. Positive/Negative shift differences map spatial arrangement of substituents.

Data Summary Table

Parameter(2R,4R)-Isomer (Target)(2S,4S)-Isomer (Enantiomer)(2R,4S)-Isomer (Diastereomer)
Relative Config cis-2-Me, 4-NH

cis-2-Me, 4-NH

trans-2-Me, 4-NH

Common Salt (R)-Mandelate(S)-Mandelate-
C4-H NMR Signal Distinct multipletIdentical to (2R,4R)Shifted (axial/equatorial diff)
VCD Sign (1050 cm⁻¹) Positive (Example)Negative (Example)Distinct Pattern

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Nature Protocols. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The Determination of the Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Chirality. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]

  • Brecht-Forster, A., et al. (2022).[4] Diastereoselective synthesis of new zwitterionic bicyclic lactams... synthesis of (2S,4S)-2-methylpiperidin-4-ol. RSC Advances. [Link](Provides X-ray validation of the related 2,4-cis system).

Sources

Comparative

A Comparative Guide to NOESY NMR Analysis for Stereochemistry of 2-Methylpiperidin-4-amine Derivatives

For researchers in medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design. The spatial arrangement of substituents on a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design. The spatial arrangement of substituents on a pharmacophore, such as the piperidine ring, is critical for biological activity.[1] This guide provides an in-depth comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) NMR for the stereochemical assignment of 2-methylpiperidin-4-amine derivatives, contrasting it with other common analytical techniques and providing actionable, field-proven protocols.

The Stereochemical Challenge: cis vs. trans Isomers

The 2-methylpiperidin-4-amine scaffold presents a fundamental stereochemical question: are the methyl and amine groups on the same side (cis) or opposite sides (trans) of the piperidine ring? This seemingly subtle difference can dramatically alter the molecule's shape, polarity, and ability to interact with a biological target. Answering this question unequivocally is essential for establishing structure-activity relationships (SAR).

While various analytical methods can provide structural information, they differ significantly in their applicability, sample requirements, and the directness of the stereochemical evidence they provide.

Comparative Analysis of Stereochemical Determination Methods

NOESY NMR is a powerful tool for this challenge, but it is crucial to understand its place among other techniques. The choice of method depends on factors like sample availability, physical state (crystal vs. solution), and the specific structural questions being asked.

Method Principle Advantages Limitations Best Suited For
NOESY NMR Measures through-space correlations between protons (<5 Å apart) via the Nuclear Overhauser Effect.[2]Provides direct evidence of spatial proximity in solution, reflecting the molecule's native conformation; non-destructive.Can be ambiguous for medium-sized molecules where the NOE approaches zero[3]; spin diffusion can complicate results with long mixing times.[2]Determining relative stereochemistry and conformation of small to large molecules in solution.[4]
ROESY NMR A variation of NOESY that measures correlations in the rotating frame.Overcomes the "zero-NOE" problem for medium-sized molecules (MW ~700-1500 Da) as the ROE is always positive[3]; less prone to spin diffusion artifacts.More technically demanding with lower signal-to-noise and potential for TOCSY artifacts.[2][3]Medium-sized molecules where NOESY fails or gives ambiguous results.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state.Considered the "gold standard" for unambiguous, absolute structure determination.[1]Requires a high-quality single crystal, which can be difficult or impossible to grow; the solid-state conformation may not be the same as the solution-state conformation.[5]When an absolute, high-resolution structure is required and a suitable crystal can be obtained.
J-Coupling Analysis Measures through-bond scalar coupling between protons (typically ³JHH).Can provide dihedral angle information (via Karplus equation), which helps define ring pucker and substituent orientation (axial/equatorial).Provides indirect stereochemical information; can be complex to interpret in flexible systems or with overlapping signals.Confirming ring conformation and the relative orientation of substituents (e.g., diaxial vs. axial-equatorial).
Computational Modeling Uses quantum mechanics (e.g., DFT) to calculate the energies of different isomers and predict NMR chemical shifts.[6][7]Allows for the prediction of the most stable conformer and can help assign spectra by comparing calculated vs. experimental shifts.Accuracy is highly dependent on the level of theory and solvent model used[8]; does not constitute direct experimental proof.Complementing experimental data, rationalizing observed results, and guiding experimental design.

The Power of NOESY: From Theory to Practice

NOESY operates on the principle of the Nuclear Overhauser Effect, a phenomenon where perturbing one proton's nuclear spin affects the spin of a spatially close neighbor.[9] This effect is exquisitely sensitive to the distance between the protons, with the NOE intensity being proportional to the inverse sixth power of the distance (r⁻⁶).[2] This strong distance dependence is what allows us to map the 3D structure of a molecule in solution.

For 2-methylpiperidin-4-amine, the key is to identify "diagnostic" NOE correlations that are only possible in one isomer. The piperidine ring typically adopts a chair conformation. We can therefore predict the key proton-proton distances in both the cis and trans isomers.

Predicted Diagnostic NOE Correlations

Let's assume the chair conformation for the piperidine ring. The relative orientation of the methyl (C2) and amine (C4) groups will dictate which protons are close enough to generate an NOE cross-peak.

Isomer Substituent Orientations (Example) Key Protons Expected Distance Predicted NOESY Correlation
cis 2-Me (axial), 4-NH₂ (axial)Protons of 2-Me ↔ Axial proton at C4 (H4ax)Short (~2.5 Å)Strong
Protons of 2-Me ↔ Axial proton at C6 (H6ax)Short (~2.5 Å)Strong
trans 2-Me (equatorial), 4-NH₂ (axial)Protons of 2-Me ↔ Equatorial proton at C3 (H3eq)Short (~2.8 Å)Medium
Protons of 2-Me ↔ Axial proton at C4 (H4ax)Long (>4.0 Å)Absent or Very Weak

Note: The exact distances and consequent NOE intensities depend on the true ring conformation and substituent orientation, which can be influenced by the N-substituent and solvent.

The presence of a strong correlation between the methyl group protons and the axial proton at C4 would be compelling evidence for the cis isomer. Conversely, the absence of this correlation, coupled with other expected NOEs for the trans form, would support the assignment of the trans isomer.

Experimental Workflow for NOESY Analysis

A robust experimental design is critical for obtaining high-quality, interpretable data. The following workflow represents a self-validating system for stereochemical assignment.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation & Confirmation prep 1. High Purity Sample (>95%) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) prep->dissolve degas 3. Degas Sample (to remove O₂ which causes relaxation) dissolve->degas acq_1d 4. Acquire 1D ¹H & ¹³C, COSY (for initial assignment) degas->acq_1d acq_t1 5. Measure T₁ Relaxation Times (to optimize mixing time) acq_1d->acq_t1 acq_noesy 6. Acquire 2D NOESY Data (gradient-enhanced sequence preferred) acq_t1->acq_noesy proc 7. Process 2D Spectrum (FT, phasing, baseline correction) acq_noesy->proc assign 8. Assign Cross-Peaks (correlate diagonal with 1D spectrum) proc->assign integrate 9. Integrate & Analyze (compare observed vs. predicted NOEs) assign->integrate model 10. Molecular Modeling (Optional) (compare experimental data to calculated low-energy conformers) integrate->model assign_stereo 11. Assign Stereochemistry (cis or trans) model->assign_stereo

Detailed Experimental Protocol

1. Sample Preparation:

  • Purity: Ensure the sample is >95% pure to avoid signals from impurities complicating the spectrum.

  • Concentration: A concentration of 5-10 mg in 0.6 mL of deuterated solvent is typical.

  • Solvent: Choose a solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble and signals are well-dispersed.

  • Degassing: Crucially, degas the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes or by using freeze-pump-thaw cycles. Dissolved paramagnetic oxygen can significantly shorten relaxation times and quench the NOE effect.[2]

2. NMR Acquisition:

  • Initial Spectra: Acquire standard 1D ¹H, ¹³C, and 2D COSY spectra to assign as many proton and carbon signals as possible.

  • T₁ Measurement: Perform a T₁ inversion-recovery experiment. The optimal NOESY mixing time is often close to the average T₁ of the protons of interest.[10] This is a critical step for maximizing signal without allowing for significant signal loss due to relaxation.

  • 2D NOESY Acquisition:

    • Pulse Sequence: Use a gradient-enhanced, phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems). This helps suppress artifacts.[9][11]

    • Mixing Time (d8 or mix): This is the most critical parameter.[12] For small molecules like piperidine derivatives, mixing times are typically in the range of 0.5 to 1.0 seconds.[11][12] It is highly recommended to acquire a series of NOESY spectra with varying mixing times (e.g., 300 ms, 500 ms, 800 ms) to build up an NOE curve and distinguish direct NOEs from those arising from spin diffusion.

    • Recycle Delay (d1): Set to at least 1.5x the longest T₁ to ensure full relaxation between scans. A typical value is 1-2 seconds.[11]

    • Number of Scans (nt): Should be a multiple of 8 or 16 for proper phase cycling.[2] Increase nt for dilute samples to improve signal-to-noise.

3. Data Processing and Interpretation:

  • Phasing: For small molecules, NOESY cross-peaks should have the opposite phase (e.g., positive) to the diagonal peaks (negative).[3] Proper phasing is essential for correct identification.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

    • Locate off-diagonal cross-peaks, which indicate an NOE between the two protons at the corresponding chemical shifts on the F1 and F2 axes.

    • Create a table of all observed NOE correlations.

    • Compare this experimental table with the predicted correlations for both the cis and trans isomers. The isomer whose predicted correlations match the experimental data is the correct one.

Conclusion and Best Practices

NOESY NMR is an indispensable tool for determining the relative stereochemistry of 2-methylpiperidin-4-amine derivatives directly in solution. Its strength lies in providing direct, through-space structural evidence that is often unattainable by other methods.

Key Takeaways for Trustworthy Results:

  • Optimize the Mixing Time: This is not a "one-size-fits-all" parameter. Measuring T₁ values and acquiring data at several mixing times provides the most robust dataset.

  • Prefer 2D over 1D NOESY: While 1D selective NOESY can be faster for a few correlations, 2D NOESY is more sensitive, reliable, and less prone to artifacts, providing a complete picture of all through-space interactions simultaneously.[11]

  • Do Not Neglect Sample Preparation: Proper degassing is essential and is a common reason for failed or weak NOE experiments.

  • Use Orthogonal Data: Whenever possible, complement NOESY data with J-coupling analysis and computational modeling. This multi-faceted approach provides the highest level of confidence in your structural assignment.

By following this guide, researchers can leverage the power of NOESY NMR to confidently and accurately elucidate the stereochemistry of complex piperidine derivatives, accelerating the pace of discovery in drug development.

References

  • UC Santa Barbara. (n.d.). 2D 1H-1H NOESY. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

  • Facey, G. (2007, November 13). What Mixing Time Should I Use for My 2D-NOESY Measurements? University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Indiana University. (2010, September). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). IU NMR Facility. Retrieved from [Link]

  • Nabuurs, S. B., et al. (2007). Quantitative Evaluation of Experimental NMR Restraints. Journal of the American Chemical Society.
  • University of Maryland, Baltimore. (n.d.). NOE Experiments on the Bruker. UMYMFOR. Retrieved from [Link]

  • Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? r/chemistry. Retrieved from [Link]

  • Nabuurs, S. B., et al. (2007). Quantitative Evaluation of Experimental NMR Restraints. ResearchGate. Retrieved from [Link]

  • Facey, G. (2008, January 24). NOESY: Small Molecules vs Large Molecules. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Alonso, J. L., et al. (2002). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. Journal of Biomolecular NMR, 23(3), 219-232. Retrieved from [Link]

  • Isaksson, L., et al. (2020). An improved, time-efficient approach to extract accurate distance restraints for NMR2 structure calculation. Scientific Reports. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, December 13). Chapter 5: Protein Structure Determination in Living Cells from NOE-derived Distance Restraints. Books. Retrieved from [Link]

  • University of Maryland, Baltimore. (2018, August 8). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]

  • Charlton, M. H., et al. (2011). Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (2004, January). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Butts, C. P., et al. (2020). Reference-free NOE NMR analysis. ResearchGate. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Ginn, J. D., et al. (2013). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Foley, D. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Carbone, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Retrieved from [Link]

  • Sarotti, A. M. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Computational Chemistry in Nuclear Magnetic Resonance. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 2). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. Retrieved from [Link]

  • UCL Discovery. (2013, August 23). Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. Retrieved from [Link]

  • Jones, D. M., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Validation

Technical Assessment: Optical Purity and Specific Rotation of (2R,4R)-2-Methylpiperidin-4-amine Dihydrochloride

The following guide provides an in-depth technical assessment of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride , designed for researchers requiring rigorous characterization standards. Executive Summary (2R,4R)-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of (2R,4R)-2-methylpiperidin-4-amine dihydrochloride , designed for researchers requiring rigorous characterization standards.

Executive Summary

(2R,4R)-2-methylpiperidin-4-amine dihydrochloride is a high-value chiral building block, frequently employed in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase inhibitors targeting the ATP-binding pocket.[1][2] Its stereochemical integrity is critical; the presence of the (2S,4S) enantiomer or (2R,4S)/(2S,4R) diastereomers can drastically alter pharmacological potency and selectivity.

While specific rotation (


) is a standard identity test, it is notoriously variable for small, non-chromophoric chiral amines due to pH, concentration, and hygroscopicity. This guide compares the utility of polarimetry against more robust chromatographic methods and provides a self-validating protocol for characterization.[1]

Stereochemical Analysis & Nomenclature

The designation (2R,4R) defines the absolute configuration at the two chiral centers. However, confusion often arises regarding the relative cis/trans nomenclature.

  • Conformational Analysis: In the lowest energy chair conformation, the C2-methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions.

  • Cis/Trans Relationship:

    • (2R,4R)-Isomer: The C2-Methyl and C4-Amine groups are cis (1,3-diequatorial relationship in the preferred chair).[1][2]

    • Trans-Isomer: Corresponds to (2R,4S) or (2S,4R), where one substituent is axial and the other equatorial.

    • Note: Some literature sources (e.g., patent WO2018170492) may refer to "trans" intermediates in specific synthetic contexts. Always verify absolute configuration via X-ray crystallography or derivatized NMR (Mosher's method) rather than relying solely on "cis/trans" labels.[2]

Stereoisomer Relationship Diagram

Stereoisomers Target (2R,4R)-2-methylpiperidin-4-amine (Target, Cis-diequatorial) Enantiomer (2S,4S)-2-methylpiperidin-4-amine (Enantiomer, Cis-diequatorial) Target->Enantiomer Mirror Image (Opposite Rotation) Diast1 (2R,4S)-2-methylpiperidin-4-amine (Diastereomer, Trans) Target->Diast1 Epimerization at C4 Diast2 (2S,4R)-2-methylpiperidin-4-amine (Diastereomer, Trans) Target->Diast2 Epimerization at C2

Figure 1: Stereochemical relationships between the target molecule and its isomers. The (2R,4R) configuration is chemically distinct from the trans-diastereomers.

Specific Rotation Values ( )

Expected Values & Variability

For the dihydrochloride salt , the specific rotation is typically low in magnitude due to the lack of a strong chromophore near the chiral centers.

ParameterSpecification / Typical ValueNotes
Configuration (2R,4R)Absolute configuration
Salt Form Dihydrochloride (2HCl)Highly hygroscopic; affects MW correction
Specific Rotation (

)
+2.0° to +10.0° (c=1, MeOH or H2O)Value is indicative.[1][2] Sign must be (+) for (2R,4R) in protic solvents.[2]
Free Base Rotation Distinct from saltOften opposite sign or significantly different magnitude.
Literature Discrepancy HighSome patents report "trans" isomers with differing rotations.

Critical Warning: Relying solely on


 for purity is insufficient  for this molecule. The low magnitude means that 5-10% enantiomeric impurity might fall within the error margin of a standard polarimeter.

Comparative Analysis: Characterization Methods

To ensure "Drug Substance" quality, you must compare the product's performance across multiple analytical dimensions.

FeaturePolarimetry (

)
Chiral HPLC (Derivatized)NMR (Mosher's Acid)
Primary Utility Identity ConfirmationQuantitative Purity (ee%)Absolute Configuration
Sensitivity Low (requires >10 mg)High (trace impurities)High
Robustness Low (sensitive to H2O/pH)High (separates isomers)Medium (requires pure sample)
Throughput Fast (< 5 min)Medium (20-40 min)Slow (prep + acquisition)
Recommendation Secondary Test Primary QC Method Validation Only

Experimental Protocols

Protocol A: Accurate Measurement of Specific Rotation

Objective: To obtain a reproducible


 value for batch consistency.
  • Drying: Dry the dihydrochloride salt in a vacuum oven at 40°C for 4 hours to remove surface moisture. The salt is hygroscopic; water weight distorts the concentration (

    
    ).
    
  • Solvent: Use Methanol (HPLC Grade) . Water is acceptable but methanol often provides sharper optical contrast for amine salts.

  • Preparation: Prepare a solution of

    
     g/100  mL (10 mg/mL).
    
  • Measurement:

    • Zero the polarimeter with pure solvent blank.

    • Measure at 20°C using the Sodium D-line (589 nm).[1][2]

    • Record the average of 5 readings.

  • Calculation:

    
     where 
    
    
    
    is path length in dm.[1][2]
Protocol B: Self-Validating Chiral HPLC (Derivatization Method)

Objective: Since the amine lacks a strong UV chromophore, derivatization with tosyl chloride (TsCl) or benzoyl chloride is recommended for high-sensitivity UV detection.[1][2]

  • Derivatization:

    • Mix 10 mg sample with 20 µL triethylamine and 15 mg TsCl in 1 mL DCM.

    • Stir for 30 min. Quench with water, extract with DCM, and dry.

  • HPLC Conditions:

    • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1][2]

    • Mobile Phase: n-Hexane : Isopropanol (90:[1][2]10) isocratic.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[1]

  • Validation: Inject the racemate (mix of 2R,4R and 2S,4S) to confirm separation resolution (

    
    ).
    
Analytical Workflow Diagram

Workflow cluster_Polarimetry Identity Test (Polarimetry) cluster_HPLC Purity Test (Chiral HPLC) Sample Raw Sample (2R,4R)-2-Me-Piperidine-4-NH2 Drying Vacuum Dry (Remove H2O) Sample->Drying Deriv Derivatization (with TsCl/BzCl) Sample->Deriv Measure Measure [α]D (MeOH, c=1) Drying->Measure Result1 Value: +2° to +10° (Indicative) Measure->Result1 Result2 Enantiomeric Excess (>99% ee) Result1->Result2 Cross-Validate Separation Chiral Column (Chiralpak IA/IC) Deriv->Separation Separation->Result2

Figure 2: Integrated analytical workflow ensuring both chemical identity and optical purity.

References

  • Synthesis and Resolution of 4-Substituted Piperidines

    • Patent: CN108047125A. "Preparation method of (2R,4R)-4-methylpiperidine-2-ethyl formate." (Describes the resolution of trans-intermediates to access the (2R,4R)
    • Source:[1][2]

  • Chiral Analysis of Piperidine Derivatives

    • Article: "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." J. Org.[3] Chem. 2022, 87, 8819–8823.[3] (Provides context on resolving substituted piperidines).

    • Source:[1][2]

  • General Polarimetry Standards

    • Guide: "Optical Rotation - European Pharmacopoeia 2.2.7."[1][2] Anton Paar Wiki.

    • Source:[1][2]

  • Commercial Reference (Analogous Structures)

    • Product: (R)-2-Methylpiperidin-4-one hydrochloride (Precursor).[1][2][4]

    • Source:[1][2]

Sources

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